Product packaging for Hydron;phosphate(Cat. No.:CAS No. 14066-19-4)

Hydron;phosphate

Cat. No.: B082625
CAS No.: 14066-19-4
M. Wt: 97.995 g/mol
InChI Key: NBIIXXVUZAFLBC-UHFFFAOYSA-L
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Description

Conceptual Framework and Academic Significance in Chemical Systems

Protonated phosphate (B84403) species, encompassing orthophosphoric acid (H₃PO₄) and its conjugate bases, dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻), are fundamental to a vast array of chemical and biological systems. wikipedia.orgwikipedia.org Their significance stems from their role as Brønsted-Lowry acids and bases, their ability to form complex ionic equilibria in aqueous solutions, and their participation in crucial biochemical processes. wikipedia.orgatamanchemicals.combyjus.com The conceptual framework for understanding these species is rooted in acid-base chemistry, focusing on the stepwise dissociation of protons from orthophosphoric acid. wikipedia.orgyoutube.com This dissociation is characterized by distinct acid dissociation constants (pKa values), which govern the relative concentrations of each protonation state at a given pH. wikipedia.orglibretexts.org

The academic significance of protonated phosphates is extensive. In chemistry, they are integral to the study of buffer solutions, as the H₂PO₄⁻/HPO₄²⁻ pair is a classic example of a buffering system that resists changes in pH. atamanchemicals.combyjus.com They also play a role in the synthesis of various inorganic and organic phosphate compounds. atamanchemicals.comfishersci.at In geology and environmental science, the presence and transformation of protonated phosphates are critical to understanding phosphorus cycling in natural waters and soils, which in turn impacts ecosystem health and can lead to issues like eutrophication. mdpi.com

From a biological perspective, these species are indispensable. They form the backbone of DNA and RNA, and the hydrolysis of adenosine (B11128) triphosphate (ATP), which contains a triphosphate unit, is the primary energy currency of cells. byjus.comnih.gov The various protonation states of phosphate are also involved in enzyme catalysis and the regulation of metabolic pathways. nih.govportlandpress.com The ability of phosphate groups to exist in different protonation states at physiological pH is crucial for their diverse biological functions. libretexts.org

Overview of Protonation States: From Orthophosphoric Acid to the Phosphate Anion

The protonation states of phosphate are sequential deprotonation products of orthophosphoric acid, a triprotic acid. youtube.comvedantu.com The process begins with orthophosphoric acid (H₃PO₄) and proceeds through three dissociation steps to ultimately form the phosphate anion (PO₄³⁻). atamanchemicals.comwikipedia.org

Orthophosphoric Acid (H₃PO₄): This is the fully protonated form. wikipedia.org It is a weak acid that can donate its first proton. vedantu.com In aqueous solutions, it is the predominant species at very low pH values (pH < 2). wikipedia.org

Dihydrogen Phosphate (H₂PO₄⁻): This is the conjugate base of orthophosphoric acid and is formed upon the loss of the first proton. nih.gov It is an amphiprotic species, meaning it can act as both an acid (donating a second proton) and a base (accepting a proton to reform H₃PO₄). It is the primary species in the pH range of approximately 2.15 to 6.82. youtube.com

Hydrogen Phosphate (HPO₄²⁻): The loss of a second proton from dihydrogen phosphate results in the formation of the hydrogen phosphate ion. wikipedia.org This is also an amphiprotic species. It is the dominant species in the pH range of approximately 6.82 to 12.38. youtube.com

Phosphate Anion (PO₄³⁻): The final deprotonation step yields the phosphate anion. wikipedia.org It is a relatively strong base and is the predominant species at high pH values (pH > 12.38). youtube.comlibretexts.org

The equilibrium between these species is highly dependent on the pH of the solution, as described by the Henderson-Hasselbalch equation. The pKa values for the three dissociation steps of phosphoric acid are approximately 2.15, 6.82, and 12.38. youtube.com

Interactive Data Table of Protonated Phosphate Species

Species NameChemical FormulaMolar Mass ( g/mol )Conjugate AcidConjugate BasePredominant pH Range
Orthophosphoric AcidH₃PO₄97.994 thermofisher.comthermofisher.com-Dihydrogen Phosphate< 2.15
Dihydrogen PhosphateH₂PO₄⁻96.987 nih.govOrthophosphoric AcidHydrogen Phosphate2.15 - 6.82
Hydrogen PhosphateHPO₄²⁻95.979 nih.govDihydrogen PhosphatePhosphate6.82 - 12.38
PhosphatePO₄³⁻94.97 wikipedia.orgHydrogen Phosphate-> 12.38

Scope and Research Challenges in Characterizing and Understanding Protonated Phosphate Species

The study of protonated phosphate species is a broad and active area of research, with ongoing efforts to better understand their behavior in various environments. Key research areas include their role in biomineralization, their interactions with mineral surfaces, and their function in catalytic processes. mdpi.com

However, the characterization and understanding of these species present several significant challenges:

Dynamic Equilibria: The rapid proton exchange and the existence of multiple species in equilibrium in solution make it difficult to study a single protonation state in isolation. rsc.org The relative concentrations of these species are highly sensitive to changes in pH, temperature, and ionic strength. mdpi.com

Analytical Difficulties: While techniques like ³¹P NMR spectroscopy are powerful for studying phosphorus-containing compounds, distinguishing between the different protonation states can be challenging, especially in complex mixtures or within solid materials. mdpi.com The chemical shifts of the different species can be very similar and are influenced by their environment. mdpi.com

Instability of Certain Species: Some phosphorylated compounds, particularly those with phosphoramidate (B1195095) bonds like phosphohistidine, are inherently unstable under acidic conditions, which are often used in analytical techniques like mass spectrometry. portlandpress.com This instability can lead to hydrolysis and phosphate transfer, complicating analysis. portlandpress.com

Low Solubility of Metal Phosphates: Many metal phosphate compounds have low solubility, which can hinder their characterization using solution-based analytical methods. nih.govmdpi.com

Uncertain Protonation States in Solids: Determining the precise protonation state of phosphate groups within solid materials, such as minerals or biomaterials, is a significant challenge. mdpi.com The protonation state affects the material's properties, but its direct determination is often not straightforward. mdpi.com

Overcoming these challenges requires the use of a combination of advanced analytical techniques, including solid-state NMR, X-ray spectroscopy, and computational modeling, to provide a more complete picture of the structure and reactivity of protonated phosphate species in their diverse chemical environments. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula HPO4(2−)<br>HO4P-2 B082625 Hydron;phosphate CAS No. 14066-19-4

Properties

IUPAC Name

hydron;phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIIXXVUZAFLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].[H+].[O-]P(=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.995 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Investigations of Protonated Phosphate Species

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the intrinsic properties of protonated phosphate (B84403) species, providing insights into their geometry, stability, and electronic characteristics. These computational approaches allow for a detailed examination of molecular structures and the energetics of their transformations, which are often challenging to probe experimentally.

Density Functional Theory (DFT) Applications in Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a important tool for investigating the structural and energetic properties of phosphate-containing molecules due to its balance of computational cost and accuracy. scirp.orgtandfonline.com DFT calculations, often employing hybrid functionals like B3LYP, are widely used for geometry optimization to determine the most stable three-dimensional arrangements of atoms in protonated phosphate species. nih.govconicet.gov.ardergipark.org.tr For instance, DFT has been used to optimize the geometries of various phosphate species, from simple orthophosphates to complex polyphosphates and their metal complexes. tandfonline.com These optimizations provide crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's reactivity. dergipark.org.tr

Time-dependent DFT (TD-DFT) extends these capabilities to study the excited states of protonated phosphate radicals, offering insights into their electronic transitions. nih.gov Furthermore, DFT calculations are essential for determining the energetic landscape of these species. For example, calculations on protonated adenosine (B11128) triphosphate (ATP) have been performed to determine its optimized geometry and energetic properties in both the gas phase and aqueous solution. dergipark.org.tr The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from DFT calculations, indicating the chemical reactivity and stability of the molecule. ajol.info A smaller HOMO-LUMO gap generally suggests higher reactivity. scirp.org DFT has also been used to model the interaction of different protonation states of phosphate (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻, and H₃PO₄) with materials like graphene, calculating adsorption energies to understand potential sensor applications. acs.org

System DFT Functional/Basis Set Key Findings Reference
Protonated Dinucleoside PhosphatesB3LYP/6-31G(d)Optimized ground state geometries of cation radicals in a stacked conformation. nih.gov
Protonated Adenosine 5'-triphosphate (ATP)B3LYP/6-311+G(d,p)Geometry optimization, calculation of molecular orbitals, and global reactivity descriptors. dergipark.org.tr
Phosphate Species on GibbsiteB3LYPIdentification of dominant surface complexes and prediction of reaction energies. conicet.gov.ar
Calcium(II)-Triphosphate ComplexesB3LYP/LANL2DZReproduced solid-state geometry and analyzed energetics of protonation and metal complex formation. tandfonline.com

Ab Initio and Post-Hartree-Fock Calculations for Electronic Structure Analysis

Ab initio and post-Hartree-Fock methods provide a higher level of theory for investigating the electronic structure of protonated phosphates, offering more precise results than DFT in some cases, albeit at a greater computational expense. These methods, such as Møller-Plesset perturbation theory (MP2) and more advanced techniques, are crucial for obtaining a detailed understanding of chemical bonding and electronic properties. ajol.inforesearchgate.net

For instance, studies on hydrazinium (B103819) phosphate have utilized both DFT and MP2 methods with the 6-311G basis set to compare the optimized molecular structure with experimental data. researchgate.net Such calculations help in understanding intermolecular interactions, like hydrogen bonding, which are critical for the stability of the crystal structure. ajol.info The electronic structure of metal-rich phosphides has also been investigated using ab initio methods, revealing strong covalent bonding characteristics within their polyanionic networks. osti.gov

Calculations on black phosphorus have employed ab initio methods to study its atomic and electronic properties, revealing that the interlayer interactions are of the van der Waals type. aip.org These studies also show how the electronic band gap changes from the bulk material to a single layer. aip.org In the context of protonated phosphates, these high-level calculations are essential for accurately describing phenomena like electron correlation, which can be important for understanding reaction mechanisms and the stability of different protonation states. For example, the stability of the de-lithiated substructures of certain phosphides has been indicated through total energy calculations. osti.gov

Method System Key Findings Reference
MP2/3-21G2-carboxy anilinium dihydrogen phosphateCalculation of HOMO-LUMO energy gap (5.955 eV) indicating good stability. ajol.info
Ab initio (VASP code)Black PhosphorusDetermined interlayer van der Waals interactions and calculated the band gap for bulk (0.19 eV) and single-layer (0.75 eV). aip.org
Ab initio (DFT)LiCo₆P₄ and Li₂Co₁₂P₇Revealed strong covalent Co-P bonding and stability of de-lithiated substructures. osti.gov
MP2/6-311GHydrazinium phosphateOptimized molecular structure and analyzed molecular interactions. researchgate.net

Energetic Stabilities and Transition State Analysis of Protonated Phosphate Transformations

Understanding the energetic stabilities of different protonated phosphate species and the transition states connecting them is fundamental to predicting their reactivity and transformation pathways. Computational studies have shown that protonation significantly impacts the hydrolysis mechanism of polyphosphates like triphosphate. nih.govd-nb.info

The location of the proton(s) on the phosphate chain dictates the reaction pathway. nih.gov Protonation of the α- and β-phosphate groups tends to favor a sequential hydrolysis mechanism, where the P-O bond breaks before the attack of a water molecule. nih.govlongdom.org Conversely, protonation of the γ-phosphate group promotes a concurrent mechanism where P-O bond breaking and water attack happen in a more concerted fashion. nih.gov The rate-limiting step is consistently the breakup of the attacking water molecule, and its energy barrier is lowered by γ-protonation. nih.gov

Computational studies have also explored the hydrolysis of phosphate monoesters, where debates have existed regarding whether the mechanism is concerted or stepwise. nih.gov The nature of the leaving group has been shown to be a critical factor. nih.gov For instance, in the hydrolysis of p-nitrophenyl phosphate, calculations suggest a concerted mechanism where a proton is transferred from the attacking water molecule to a non-bridging oxygen atom of the phosphate. diva-portal.org The energy barriers for these transformations are calculated to determine the feasibility and rate of the reactions. For example, the activation free energy for the aqueous hydrolysis of the p-nitrophenyl phosphate dianion has been experimentally determined to be 29.5 kcal/mol. diva-portal.org Computational models aim to reproduce and explain these experimental findings, providing a molecular-level understanding of the reaction energetics. nih.gov

Molecular Dynamics Simulations of Solvation and Proton Transfer Mechanisms

Molecular dynamics (MD) simulations provide a powerful lens to study the dynamic behavior of protonated phosphates in solution, capturing the complex interplay between the solute and solvent molecules over time. These simulations are crucial for understanding solvation structures and the mechanisms of proton transfer.

Hydration Structures and Coordination Environments of Phosphate Ions in Solution

MD simulations have been extensively used to characterize the hydration shells of phosphate ions. Ab initio MD simulations of the phosphate ion (PO₄³⁻) in water reveal a well-defined hydration structure. nih.govresearchgate.net The first hydration shell is found to consist of approximately 13 water molecules. nih.govresearchgate.net On average, each oxygen atom of the phosphate ion forms three hydrogen bonds with surrounding water molecules. nih.govresearchgate.net

The degree of protonation significantly influences the hydration structure. As the phosphate ion becomes more protonated (from PO₄³⁻ to H₂PO₄⁻), the hydrogen bond interactions between the phosphate's oxygen atoms and the surrounding water molecules decrease. researchgate.net This weakening of interaction explains the diminished effect on the water structure with increasing protonation. researchgate.net Neutron scattering experiments have also provided valuable data on the hydration of phosphate ions, suggesting a coordination number of around 15 for PO₄³⁻, with similar values proposed for HPO₄²⁻ and H₂PO₄⁻. rsc.org Dielectric relaxation spectroscopy studies have indicated extensive hydration for all three phosphate anions, with hydration numbers at infinite dilution estimated to be around 11 for H₂PO₄⁻, 20 for HPO₄²⁻, and 39 for PO₄³⁻, suggesting the presence of a second hydration shell for HPO₄²⁻ and PO₄³⁻. researchgate.net

Phosphate Species Method First Hydration Shell Size Key Observation Reference
PO₄³⁻Ab initio QMCF MD~13 water moleculesEach phosphate oxygen forms ~3 hydrogen bonds with water. nih.govresearchgate.net
H₂PO₄⁻MD Simulations~12 water moleculesThe first solvation shell undergoes ultrafast structural fluctuations. researchgate.net
PO₄³⁻, HPO₄²⁻, H₂PO₄⁻Neutron Scattering~15 water molecules (for PO₄³⁻)H-bonds between H₂PO₄⁻ and water are stronger than water-water H-bonds. rsc.org
H₂PO₄⁻, HPO₄²⁻, PO₄³⁻Dielectric Relaxation Spectroscopy~11, ~20, ~39 water molecules respectivelyIndicates the existence of a second hydration shell for HPO₄²⁻ and PO₄³⁻. researchgate.net

Intermolecular Hydrogen Bonding Dynamics Between Protonated Phosphates and Solvent Molecules

The strength of hydrogen bonds is influenced by the protonation state. Neutron scattering studies indicate that hydrogen bonds between H₂PO₄⁻ anions and water are stronger than those between water molecules themselves, while HPO₄²⁻-water hydrogen bonds are comparable in strength, and PO₄³⁻-water hydrogen bonds are weaker. rsc.org MD simulations also reveal that the dynamics of water molecules in the first solvation shell of the phosphate ion are significantly slower than in bulk water. researchgate.net

In more complex systems like phospholipid membranes, water molecules form hydrogen bonds with the phosphate groups, and these interactions are crucial for the membrane's structure and function. mdpi.com FTIR studies suggest that the water hydrogen bond network is highly perturbed near the lipid membrane, with evidence supporting the formation of water chains that could be involved in proton transfer across the bilayer, facilitated by the phosphate groups. mdpi.com The dynamics of these hydrogen bonds are also affected by the local environment, with studies on charged monolayer interfaces showing that the fluctuation of hydrogen bonds of interfacial water is significantly suppressed when hydrogen-bonded to the phosphate groups of phospholipids. aip.org

Proton Transfer Mechanisms, Including Concerted Proton Hopping

The movement of protons (hydrons) among phosphate species and surrounding solvent molecules, primarily water, is a fundamental process governing the acid-base chemistry of phosphates. Computational studies, particularly first-principles molecular dynamics simulations, have provided deep insights into these mechanisms. The transfer of a proton from a protonated phosphate species (HnPO₄⁽³⁻ⁿ⁾) to adjacent water molecules is an extremely rapid event, often occurring on a sub-picosecond timescale. nih.gov

A key mechanism identified for this dehydrogenation process is concerted proton hopping . nih.gov This mechanism is distinct from a simple, single-proton transfer. Instead, it involves a cooperative movement of multiple protons along a chain of hydrogen-bonded molecules. nih.gov Ab initio molecular dynamics simulations indicate that the deprotonation of a phosphate species like dihydrogen phosphate (H₂PO₄⁻) or hydrogen phosphate (HPO₄²⁻) typically involves the phosphate ion itself and three specifically arranged water molecules. nih.gov The proton does not simply detach from the phosphate and attach to a single water molecule; rather, a synchronized transfer occurs along a "water wire," a transient chain of hydrogen-bonded water molecules. This process is an example of the Grotthuss mechanism, where structural rearrangements in the hydrogen-bond network facilitate long-range proton transport without significant diffusion of individual molecules. researchgate.netresearchgate.netrsc.org

The efficiency of proton hopping is intrinsically linked to the structure of the hydrogen-bond network. researchgate.net The presence and orientation of the phosphate ions significantly influence the surrounding water structure. nih.gov The negatively charged oxygen atoms of the phosphate group are strong hydrogen bond acceptors, altering the local water environment compared to bulk water. nih.gov This structuring can facilitate the formation of the transient water wires necessary for the concerted hopping mechanism. researchgate.net Computational studies have identified two primary mechanisms for proton transport in phosphoric acid systems: the vehicular mechanism, where the proton is carried by a diffusing molecule, and the Grotthuss mechanism, which involves proton hopping between different acid molecules. researchgate.netrsc.org The latter is considered a significant contributor to high proton conduction. rsc.org

Computational Modeling of Acid-Base Equilibria and Speciation

Computational models are indispensable tools for understanding the complex acid-base equilibria of phosphates and predicting the distribution of different protonated species in various environments.

The distribution of orthophosphate species (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻) in an aqueous solution is critically dependent on the pH of the solution. Thermodynamic models are used to predict the concentration of each of these species at equilibrium. nsf.gov These models combine fundamental thermodynamic data, such as dissociation constants (pKa values), with equations that account for the non-ideal behavior of ions in solution, like the extended Debye-Hückel equation for activity coefficients. d-nb.inforesearchgate.net

Such models can accurately predict speciation across a wide range of conditions, including varying pH, ionic strength, and temperature. d-nb.infoosti.gov For example, in the context of phosphorus recovery from wastewater, thermodynamic models can predict the species distributions during pH shifts, which is crucial for selectively precipitating desired products like magnesium ammonium (B1175870) phosphate while avoiding the co-precipitation of other salts. d-nb.inforesearchgate.net Similarly, in clinical chemistry, computer modeling helps to understand how pH and total phosphate concentration affect the precipitation of calcium and magnesium phosphate salts in urine. researchgate.net These models show that calcium phosphate precipitation is more likely at pH values below approximately 6.5, while both calcium and magnesium phosphates tend to precipitate at higher pH. researchgate.net

The following table summarizes the general distribution of orthophosphate species as a function of pH in aqueous solutions.

pH RangeDominant Phosphate SpeciesSecondary Species Present
< 2.1 H₃PO₄ (Phosphoric Acid)H₂PO₄⁻
2.1 - 7.2 H₂PO₄⁻ (Dihydrogen Phosphate)H₃PO₄, HPO₄²⁻
7.2 - 12.3 HPO₄²⁻ (Hydrogen Phosphate)H₂PO₄⁻, PO₄³⁻
> 12.3 PO₄³⁻ (Phosphate)HPO₄²⁻

This is an interactive table. The boundaries are approximate and represent the pKa values of phosphoric acid.

It is crucial to account for the ionic strength of the solution, as it significantly affects the activity of the ions and can shift the pH at which species are most concentrated. nsf.gov Complexation models can also be employed, especially in multicomponent systems like seawater, to account for the interaction of phosphate ions with major cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺), which influences their acid-base properties. tandfonline.com

Surface complexation models (SCMs) are chemical models that provide a molecular-level description of how ions, including protonated phosphates, adsorb onto the surfaces of minerals and other environmental particles. usda.gov These models are essential for predicting the fate and transport of phosphorus in soils and aquatic systems, where adsorption onto iron and aluminum oxides (like goethite and ferrihydrite) and clay minerals is a primary retention mechanism. mdpi.comrsc.org

SCMs treat surface functional groups (like hydroxyl groups, ≡S-OH) as analogous to dissolved ligands in solution. The adsorption of phosphate is described as the formation of surface complexes through chemical reactions, each with a specific equilibrium constant. usda.govajol.info A key feature of these models is their ability to account for the development of surface charge as a function of pH and the resulting electrostatic interactions between the charged surface and the adsorbing phosphate ions. usda.gov

Geochemical modeling using SCMs has shown that under acidic to neutral conditions, approximately 80-90% of phosphate is adsorbed onto iron oxides through the formation of inner-sphere surface complexes, where the phosphate ion binds directly to the surface without an intermediate water molecule. mdpi.com The specific type of surface complex formed can vary. For instance, studies on hydrous ferric oxide (HFO) have identified several key surface complexation reactions. ajol.info

ReactionLog K (Equilibrium Constant)
>FeOH + PO₄³⁻ + 3H⁺ ⇌ >FeO-H₂PO₄ + H₂O19.0
>FeOH + PO₄³⁻ + 2H⁺ ⇌ >FeO-HPO₄⁻ + H₂O14.3
>FeOH + PO₄³⁻ + H⁺ ⇌ >FeO-PO₄²⁻ + H₂O8.32

This interactive table shows example surface complexation reactions and their equilibrium constants for phosphate on hydrous ferric oxide, as determined by fitting experimental data with a diffuse layer model. ajol.info

With increasing phosphate concentration, the retention mechanism can transition from surface complexation to the precipitation of metal-phosphate phases, such as amorphous iron phosphate. rsc.org SCMs can be integrated into larger geochemical models (like PHREEQC) to quantify the distribution of phosphate between the dissolved phase and various mineral surfaces in complex soil and sediment systems. mdpi.com

Computational Catalysis Studies Involving Protonated Phosphate Ions

Protonated phosphate species are not merely passive components in solution; they can actively participate in and catalyze chemical reactions. Computational studies, particularly those using quantum chemical methods, have been instrumental in elucidating the catalytic roles of these ions.

Inorganic phosphate species can act as highly effective bifunctional catalysts, functioning as both proton donors and proton acceptors simultaneously. researchgate.net This capability is crucial for reactions involving proton transfers. For example, in the non-enzymatic formation of pyroglutamate (B8496135) from N-terminal glutamine residues—a reaction relevant in protein chemistry and drug formulation—phosphate ions have been shown to be proficient catalysts. researchgate.net Quantum chemical calculations reveal that a phosphate ion (specifically H₂PO₄⁻) can mediate the proton transfers required to facilitate the cyclization reaction, significantly lowering the activation energy. The mechanism involves the phosphate accepting a proton from the N-terminal amine while simultaneously donating a proton to the glutamine side-chain amide, promoting a synchronized, concerted proton transfer. researchgate.net

In the context of enzymatic catalysis, computational simulations are used to understand the role of the protonation state of phosphate-containing substrates. In protein tyrosine phosphatases (PTPs), which catalyze the hydrolysis of phosphate esters, a central question has been the protonation state of the substrate's phosphate group within the active site. nih.gov Free-energy profiles obtained from hybrid quantum mechanics/molecular mechanics (QM/MM) simulations have shown that the substrate reacts as a dianion (ROPO₃²⁻), not a monoanion. nih.gov These studies clarify how the enzyme environment stabilizes a specific protonation state to achieve catalysis.

Computational studies also examine the hydrolysis of phosphate esters in solution, which serves as a benchmark for understanding enzymatic reactions. Simulations of p-nitrophenyl phosphate (pNPP) hydrolysis have shown that the reaction can proceed via a concerted pathway where a proton is transferred from the attacking water molecule to one of the non-bridging oxygen atoms of the phosphate group. diva-portal.org This effectively means the substrate acts as its own base, facilitating the attack by what becomes a hydroxide (B78521) ion on a transiently protonated phosphate monoanion. diva-portal.org Such detailed mechanistic insights, derived from computational catalysis, are vital for understanding fundamental biochemical processes and for the rational design of enzyme inhibitors. nih.gov

Spectroscopic Characterization of Protonated Phosphate Species and Their Interactions

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the molecular vibrations of phosphate (B84403) species. These vibrations are sensitive to the local chemical environment, including protonation state, hydrogen bonding, and interactions with other molecules.

The vibrational spectra of hydrogen phosphate units are characterized by distinct bands corresponding to the stretching and bending modes of the P-O and P-OH functional groups. The free phosphate ion (PO₄³⁻) with Td point symmetry has four fundamental vibrational modes: the symmetric stretching ν₁(A₁), the symmetric bending ν₂(E), the asymmetric stretching ν₃(F₂), and the asymmetric bending ν₄(F₂) mdpi.com.

Protonation of the phosphate ion to form HPO₄²⁻ and H₂PO₄⁻ leads to a reduction in symmetry to C₃v and C₂v, respectively rsc.org. This change in symmetry results in the splitting of degenerate vibrational modes and the activation of modes that were previously silent in either the IR or Raman spectra. For instance, in the H₂PO₄⁻ ion, the presence of two P-OH bonds and two P=O bonds leads to distinct stretching and bending frequencies for each type of bond imist.maresearchgate.net.

Key vibrational modes for hydrogen phosphate units include:

P-OH stretching: These modes are typically observed in the region of 800-950 cm⁻¹ researchgate.netscispace.com.

P=O stretching: The stretching vibrations of the unprotonated oxygen atoms occur at higher frequencies, generally in the range of 1000-1250 cm⁻¹ imist.ma.

P-OH bending: In-plane and out-of-plane bending vibrations of the P-OH group are found at lower frequencies imist.ma. For example, in one study, the in-plane deformation was assigned a band at 534 cm⁻¹ and the out-of-plane deformation a band at 480 cm⁻¹ imist.ma.

PO₂ symmetric and antisymmetric stretching: In the H₂PO₄⁻ anion, the PO₂ symmetric stretching mode is found around 1072 cm⁻¹, while the antisymmetric stretching mode is observed near 1150 cm⁻¹ scispace.com.

The following table summarizes the characteristic vibrational frequencies for different phosphate species.

Vibrational ModeH₂PO₄⁻ (cm⁻¹)HPO₄²⁻ (cm⁻¹)PO₄³⁻ (cm⁻¹)Reference
ν(P-OH) symmetric stretch878820, 866- scispace.com
ν(P-OH) antisymmetric stretch947-- scispace.com
ν(PO₂) symmetric stretch1072-- scispace.com
ν(PO₂) antisymmetric stretch1150-- scispace.com
ν₃ (asymmetric stretch)1147, 1072, 939953-11351082 researchgate.netscispace.com
ν₁ (symmetric stretch)860-980 mdpi.comresearchgate.net
δ(P-OH) in-plane bend1239 (IR), 1244 (Raman)1256- researchgate.net
δ(P-OH) out-of-plane bend839 (IR), 861 (Raman)766- researchgate.net
ν₄ (asymmetric bend)-520-575567 mdpi.comscispace.com
ν₂ (symmetric bend)380~460420 mdpi.comscispace.com

Note: The exact frequencies can vary depending on the crystal structure and local environment.

The protonation state of phosphate has a significant impact on its vibrational spectrum. As the number of protons attached to the phosphate ion increases, the symmetry of the ion decreases, leading to changes in the number and position of the vibrational bands rsc.orgresearchgate.net. For example, the fully deprotonated PO₄³⁻ ion (Td symmetry) exhibits a single intense ν₃ stretching band in the IR spectrum, whereas the H₂PO₄⁻ ion (C₂v symmetry) shows multiple bands in this region due to the removal of degeneracy researchgate.net.

Environmental factors, such as the presence of water molecules and the nature of counter-ions, also influence the vibrational spectra of hydrogen phosphates. Hydrogen bonding between phosphate groups and water molecules can lead to broadening and shifting of the OH and P-O stretching bands mdpi.comresearchgate.net. The strength of these hydrogen bonds can be inferred from the frequency shifts researchgate.net. For instance, strong hydrogen bonds result in a downward shift of the OH stretching frequencies mdpi.com.

The interaction with different cations can also perturb the vibrational modes of the phosphate anion. These interactions can affect the bond lengths and angles within the phosphate tetrahedron, leading to shifts in the vibrational frequencies.

Two-dimensional correlation spectroscopy (2D-COS) is a powerful analytical technique that can be used to study the formation of complexes involving phosphate ions mdpi.comspectroscopyonline.comvietnamjournal.ru. By introducing an external perturbation, such as a change in concentration, pH, or temperature, a series of spectra are collected. 2D-COS analysis of these spectra can reveal correlations between different vibrational bands, providing insights into the sequence of events during complex formation spectroscopyonline.comrsc.org.

Synchronous 2D-COS maps highlight spectral changes that occur in unison, while asynchronous maps reveal changes that occur out of phase. This allows for the identification of intermediate species and the determination of the order in which different functional groups participate in the complexation reaction rsc.orgresearchgate.net. For example, 2D-COS has been used to demonstrate the formation of three distinct types of phosphate complexes on the surface of goethite and Al-substituted goethite rsc.org.

X-ray Absorption Spectroscopy (XAFS, XANES, EXAFS)

X-ray absorption spectroscopy (XAS) is a technique that provides information about the local atomic structure and chemical state of a specific element. It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information about the distances, coordination number, and identity of neighboring atoms nih.govacs.org.

Phosphorus K-edge XANES spectroscopy can effectively differentiate between aqueous and solid phosphate species nih.govacs.orgresearchgate.net. Solid phosphate samples exhibit a distinct shoulder on the high-energy side of the main absorption edge (white line), approximately 4.5 eV above the edge nih.govacs.org. This feature is attributed to scattering from cation sites in the crystal lattice and is absent in the spectra of aqueous phosphate solutions nih.govacs.org.

Furthermore, the intensity of the white line peak changes with the protonation state, but the trend is opposite for solid and aqueous samples. In solid phosphates, the white line intensity increases with deprotonation, which is linked to increasing charge delocalization nih.govacs.org. Conversely, in aqueous solutions, the white line intensity decreases with deprotonation, a phenomenon attributed to the influence of solvating water molecules on the charge of the phosphate ion nih.govacs.org. These distinct spectral signatures allow for the clear identification of the phase of the phosphate species.

Protonation significantly affects the local structure around the phosphorus atom in both solid and aqueous phosphate samples, as revealed by EXAFS analysis nih.govacs.orgresearchgate.net. In solid phosphate crystals, the addition of protons to the phosphate group leads to an increase in the disorder of the P-O shell nih.govacs.org. This increased disorder is reflected in larger Debye-Waller factors and is caused by the lengthening of the P-OH bonds compared to the P-O bonds nih.gov.

In contrast, for aqueous phosphate species, increased protonation leads to a reduction in the structural disorder within the first oxygen shell nih.govacs.org. This is explained by a change in the interaction of the phosphate ion with the surrounding water molecules. The intensity of multiple scattering (MS) signals in the EXAFS region is also correlated with the degree of disorder in the P-O shell. More ordered structures exhibit enhanced MS, providing another spectroscopic marker for the effects of protonation nih.govacs.org.

The following table summarizes the effects of protonation on the structural parameters of phosphate species as determined by XAFS.

Sample TypeEffect of Protonation on P-O Shell DisorderEffect of Protonation on Multiple ScatteringReference
SolidIncreases disorderDecreases intensity nih.govacs.org
AqueousDecreases disorderIncreases intensity nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to obtain detailed information about the chemical structure, dynamics, and environment of atoms within a molecule. In the study of protonated phosphate species, NMR, particularly of phosphorus-31 (³¹P) and hydrogen-1 (¹H), provides critical insights into the structure and behavior of these compounds.

Solid-state ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for identifying and distinguishing between different protonated phosphate groups, such as orthophosphoric acid (H₃PO₄), dihydrogen phosphate (H₂PO₄⁻), and hydrogen phosphate (HPO₄²⁻), in solid materials. nih.govrsc.org The chemical environment of the phosphorus nucleus is highly sensitive to its degree of protonation and the nature of its bonding, which is reflected in the ³¹P NMR spectrum. researchgate.netchemrxiv.org

The primary parameters derived from a ³¹P solid-state NMR spectrum that allow for this differentiation are the isotropic chemical shift (δiso) and the chemical shift anisotropy (CSA). The isotropic chemical shift generally tends to move upfield (to lower ppm values) as the phosphate group becomes more protonated. researchgate.net Furthermore, the CSA, which describes the orientation dependence of the chemical shift, is significantly larger for protonated species like HPO₄²⁻ and H₂PO₄⁻ compared to the fully deprotonated PO₄³⁻ group, which often exhibits a smaller, more symmetric tensor. researchgate.netchemrxiv.org This difference arises from the lower symmetry of the electron distribution around the phosphorus atom in protonated groups.

Researchers can use various solid-state NMR techniques to distinguish these groups. Standard magic angle spinning (MAS) experiments provide isotropic chemical shifts, while analyses of spinning sideband patterns or spectra of static samples can be used to determine the CSA parameters. osti.gov Dipolar suppression sequences can also be employed to differentiate between phosphate groups that are bonded to protons and those that are not. nih.gov By comparing the experimental chemical shifts and CSA values to those of known reference compounds, the specific protonated phosphate species within a material can be identified. acs.orgnih.gov For instance, studies have used these techniques to identify HPO₄²⁻ groups in synthetic hydroxyapatite (B223615) and to distinguish various sodium orthophosphate species with different protonation states in food products. nih.govacs.org

The following table summarizes typical ³¹P NMR chemical shifts for various phosphate species, demonstrating the ability of the technique to distinguish them based on their protonation state.

Phosphate SpeciesTypical Isotropic Chemical Shift (δiso) Range (ppm)Reference(s)
H₃PO₄ (orthophosphoric acid)~0 nih.govandreas-brinkmann.net
H₂PO₄⁻ (dihydrogen phosphate)~0.2 to 2.9 osti.govandreas-brinkmann.net
HPO₄²⁻ (hydrogen phosphate)~3.8 to 4.9 acs.orgnih.gov
PO₄³⁻ (in Hydroxyapatite)~2.6 to 3.0 researchgate.net

NMR spectroscopy is instrumental in elucidating the mechanisms of proton conduction in phosphate-based materials, which are of interest for applications such as fuel cell membranes. energy.govmdpi.com Both ¹H and ³¹P NMR techniques provide information on proton dynamics, mobility, and the pathways through which protons move through the material.

Variable-temperature ¹H MAS NMR studies can track the motion of protons. acs.org Changes in the linewidth and shape of the ¹H NMR signal with temperature can reveal different types of proton motion, such as localized librational movements and long-range translational motions, the latter being responsible for conductivity. acs.org By analyzing the temperature dependence of spin-lattice relaxation times (T₁), the activation energies (Ea) for these motions can be calculated, providing a quantitative measure of the energy barrier for proton hopping. acs.org For example, in the proton conductor CsH₂PO₄, an activation energy of 0.70 ± 0.07 eV was determined for the long-range translational motion of protons. acs.org

The mechanism of proton transport is often described as either a "vehicle" mechanism, where protons are carried by diffusing molecules like H₂O, or a "Grotthuss" mechanism, which involves protons hopping between adjacent sites through the structural framework. mdpi.comencyclopedia.pub NMR studies on phosphoric acid have shown that the average proton mobility is significantly higher than that of phosphorus, which strongly indicates a proton transfer (Grotthuss-like) mechanism. osti.gov In materials like indium-doped SnP₂O₇, ¹H NMR has identified two distinct signals corresponding to protons at phosphate tetrahedral and metal octahedral sites, suggesting that proton hopping occurs between these specific locations. mdpi.comencyclopedia.pub

Furthermore, NMR helps to understand how material structure and composition influence conductivity. In phosphate glasses, ³¹P MAS NMR can identify the presence of H₂PO₄⁻ and HPO₄²⁻ species, which are crucial for proton conduction. mdpi.comencyclopedia.pub Studies on rare-earth phosphate glasses have shown that doping with elements like Ba, Sr, and Ca can increase proton conductivity by orders of magnitude. energy.gov NMR, in conjunction with other techniques, has revealed that these dopants can influence proton trapping and that conduction proceeds via intertetrahedral hopping. energy.gov

The table below presents findings from various NMR studies on proton-conducting phosphate materials.

MaterialNMR Technique(s) UsedKey FindingConductivity/Activation EnergyReference(s)
CsH₂PO₄¹H, ²H, and ³¹P solid-state NMRDetected two types of proton motion: librational and long-range translational.Ea = 0.70 ± 0.07 eV for translational motion acs.org
La-phosphate glasses (doped)¹H MAS-NMRProton conduction proceeds by intertetrahedral hopping; doping significantly increases conductivity.Conductivity of ~10⁻⁵ S/cm at 450°C for 60% substituted glass energy.gov
Phosphoric Acid (H₃PO₄)NMR studiesProton mobility is >4 times higher than phosphorus mobility, indicating an intermolecular proton transfer mechanism.N/A osti.gov
Low crystallinity titanium pyrophosphates³¹P MAS NMRProton conduction is attributed to the presence of H₂PO₄⁻ and HPO₄²⁻ species.0.0019–0.0044 S·cm⁻¹ at 100 °C mdpi.comencyclopedia.pub

Acid Base Chemistry and Protonation Equilibria of Phosphate Anions

Protonation States and Dissociation Constants (pKa) of Orthophosphoric Acid and its Anions

Orthophosphoric acid (H₃PO₄) is a tribasic acid, capable of undergoing three successive deprotonation steps. ionodedirect.com Each dissociation step is characterized by a specific acid dissociation constant (Ka), more commonly expressed in its logarithmic form, pKa.

The first deprotonation yields the dihydrogen phosphate (B84403) anion (H₂PO₄⁻): H₃PO₄ ⇌ H₂PO₄⁻ + H⁺

The second deprotonation, starting from dihydrogen phosphate, produces the hydrogen phosphate anion (HPO₄²⁻): H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺

The final deprotonation of hydrogen phosphate results in the formation of the orthophosphate ion (PO₄³⁻): HPO₄²⁻ ⇌ PO₄³⁻ + H⁺

These three equilibria mean that in an aqueous solution, four different phosphate species can exist, with their relative concentrations being a function of pH. reagecon.com The pKa values represent the pH at which the concentrations of the acid and its conjugate base are equal for each dissociation step. While slight variations exist in reported values depending on experimental conditions like temperature and ionic strength, the pKa values at or near 25°C are well-established. acs.orgepa.gov

Dissociation Constants (pKa) of Orthophosphoric Acid at 25°C

Dissociation StepEquilibrium ReactionpKa ValueReference
First (pKₐ₁)H₃PO₄ ⇌ H₂PO₄⁻ + H⁺2.15 acs.orgmdpi.com
Second (pKₐ₂)H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺7.20 ionodedirect.commdpi.com
Third (pKₐ₃)HPO₄²⁻ ⇌ PO₄³⁻ + H⁺12.32 ionodedirect.comacs.org

pH-Dependent Speciation Diagrams and Their Importance in Chemical and Environmental Systems

The distribution of the four phosphate species (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻) is directly governed by the pH of the solution. This relationship is visually represented by a speciation diagram, which plots the fractional abundance of each species against pH. mdpi.com

At a very low pH (below pKₐ₁), the fully protonated orthophosphoric acid (H₃PO₄) is the dominant form.

As the pH increases, H₃PO₄ deprotonates. In the pH range between pKₐ₁ and pKₐ₂ (approx. 2.15 to 7.20), the dihydrogen phosphate ion (H₂PO₄⁻) is the predominant species. mdpi.com

Between pH pKₐ₂ and pKₐ₃ (approx. 7.20 to 12.32), the hydrogen phosphate ion (HPO₄²⁻) becomes the major form. mdpi.com

At a very high pH (above pKₐ₃), the fully deprotonated orthophosphate ion (PO₄³⁻) prevails. reagecon.com

The importance of this pH-dependent speciation is profound. In biological systems, the intracellular and extracellular pH is tightly regulated to be around 7.4. wikipedia.org At this physiological pH, which is very close to the pKₐ₂ of 7.20, H₂PO₄⁻ and HPO₄²⁻ coexist in significant concentrations, making them the key players in biological phosphate chemistry. mdpi.comwikipedia.org In environmental systems, such as natural waters, the pH can vary significantly, which affects the charge and form of dissolved phosphate. This, in turn, influences its bioavailability as a nutrient for aquatic organisms and its mobility and interaction with soil and sediment particles.

Buffering Capacity and Mechanisms of the Phosphate Buffer System in Diverse Contexts

A buffer solution resists changes in pH upon the addition of an acid or a base. The phosphate system is an excellent buffer over several pH ranges due to its three pKa values. epa.gov The buffering capacity is maximal at a pH equal to its pKa. The most physiologically significant phosphate buffer is the H₂PO₄⁻/HPO₄²⁻ conjugate acid-base pair, which has a pKₐ₂ of 7.20. acs.org This makes it a highly effective buffer for maintaining the pH of most biological fluids, which are typically between 7.0 and 7.5. acs.orgwikipedia.org

The buffering mechanism relies on the principles of Le Châtelier's principle applied to the equilibrium: H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺

If an acid (H⁺) is added to the system, the equilibrium shifts to the left. The hydrogen phosphate ions (HPO₄²⁻) act as a base, consuming the added protons to form dihydrogen phosphate ions (H₂PO₄⁻), thus minimizing the decrease in pH.

If a base (OH⁻) is added, it reacts with the H⁺ in the solution. The equilibrium shifts to the right to replenish the H⁺. The dihydrogen phosphate ions (H₂PO₄⁻) act as an acid, donating protons to neutralize the added base, thereby minimizing the increase in pH.

Due to this property, mono- and disodium (B8443419) or potassium salts of phosphoric acid are widely used to prepare buffer solutions for biochemical, and chemical laboratory applications. acs.org

Electrochemical Studies of Phosphate Ion Transport and Ampholytic Reactions

The behavior of phosphate ions has been extensively studied using various electrochemical techniques that probe their transport properties and reactivity. Methods like potentiometric titration, ion-selective electrodes (ISEs), and electrodialysis provide insight into the complex nature of phosphate in solution. mdpi.comeuonym.uslcms.cz

Potentiometric titrations, where the potential (related to pH) is monitored as a titrant is added, are a classic method to determine the concentration of phosphoric acid and its pKa values. euonym.usutexas.edu More advanced electrochemical methods are used to study ion transport. For instance, electrodialysis, which uses an electric field to move ions across ion-exchange membranes, is a technique being explored for phosphate removal and recovery from wastewater. mdpi.com

Studies using electrochemical impedance spectroscopy (EIS) during electrodialysis have revealed the occurrence of complex chemical reactions at the membrane-solution interface. researchgate.net These studies have identified Gerischer impedance, which is characteristic of processes where chemical reactions are coupled with diffusion. researchgate.net This phenomenon in phosphate solutions is attributed to ampholytic reactions. researchgate.netresearchgate.net

The intermediate phosphate anions, H₂PO₄⁻ and HPO₄²⁻, are amphiprotic (or amphoteric), meaning they can act as either an acid (donating a proton) or a base (accepting a proton). wikipedia.orgstackexchange.com

Dihydrogen phosphate (H₂PO₄⁻) can act as an acid: H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺

Or as a base: H₂PO₄⁻ + H⁺ ⇌ H₃PO₄

This dual reactivity is central to the ampholytic reactions observed in electrochemical systems. mdpi.com The transport of these ions is also analyzed by capillary electrophoresis, which separates anions based on their electrophoretic mobility when an electric field is applied. epa.govharvard.edu The development of phosphate-selective electrodes, which generate a potential in response to the concentration of a specific phosphate ion, is another key electrochemical tool for the direct and selective measurement of phosphate in various samples, from environmental water to industrial solutions. acs.orgedt.co.uk

Advanced Structural Investigations of Hydron;phosphate Compounds

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as a definitive tool for the precise determination of the atomic arrangement in crystalline solids. This technique allows for the comprehensive characterization of the crystal lattice and the exact positions of atoms within the unit cell.

The analysis of hydron;phosphate (B84403) compounds by single-crystal X-ray diffraction has revealed their crystallization across various crystal systems. The specific crystal system, space group, and unit cell parameters are unique fingerprints of a given compound's solid-state structure.

For instance, the triclinic form of barium dihydrogenomonophosphate, Ba(H₂PO₄)₂, crystallizes in the P-1 space group. biointerfaceresearch.com Its unit cell parameters have been determined as a = 6.9917(5) Å, b = 7.1929(5) Å, c = 7.9667(9) Å, with α = 104.517(8)°, β = 95.918(7)°, and γ = 109.459(6)°. biointerfaceresearch.com Another example, barium hydrogen phosphate (BaHPO₄), presents an orthorhombic crystal system with the space group Pmn and unit cell dimensions of a=5.71 Å, b=7.05 Å, and c=4.61 Å. unt.edu

CompoundCrystal SystemSpace GroupUnit Cell Parameters
Barium dihydrogenomonophosphate (Ba(H₂PO₄)₂)TriclinicP-1a = 6.9917(5) Å, b = 7.1929(5) Å, c = 7.9667(9) Å, α = 104.517(8)°, β = 95.918(7)°, γ = 109.459(6)° biointerfaceresearch.com
Barium hydrogen phosphate (BaHPO₄)OrthorhombicPmna = 5.71 Å, b = 7.05 Å, c = 4.61 Å unt.edu
Tin(II) hydrogen phosphate (SnHPO₄)MonoclinicP2₁/ca = 4.596 (2) Å, b = 13.625 (2) Å, c = 5.824 (2) Å, β = 98.80 (4)° researchgate.net
τ-Zirconium hydrogen phosphate (τ-Zr(HPO₄)₂)TetragonalI4₁cda = 11.259(1) Å, c = 10.764(1) Å diva-portal.orgdiva-portal.org
Diammonium hydrogen phosphate ((NH₄)₂(HPO₄)) (new modification)MonoclinicP2₁/nNot specified in provided text. iucr.org
(C₇H₉N₂O)H₂PO₄MonoclinicP2₁/nNot specified in provided text. ajol.info

Detailed structural analysis provides precise measurements of the geometry of the hydrogen phosphate anions. The [PO₄] tetrahedron in these compounds often exhibits distortion from ideal geometry due to the effects of protonation and hydrogen bonding.

In the structure of barium dihydrogenomonophosphate, Ba(H₂PO₄)₂, the two independent PO₄ tetrahedra have a mean P-O distance of 1.54 Å. biointerfaceresearch.com For (C₇H₉N₂O)H₂PO₄, the P-O distances range from 1.496(2) Å to 1.568(3) Å. scirp.org A common feature observed is the elongation of P-O bonds where the oxygen atom is protonated (P-OH). In (C₇H₉N₂O)H₂PO₄, the longest P-O distances of 1.563(3) Å and 1.568(3) Å correspond to these P-OH bonds. scirp.org This is a consistent finding in protonated phosphate structures. ajol.info The O-P-O bond angles also deviate from the ideal tetrahedral angle of 109.5° to accommodate the structural environment. For example, in (C₇H₉N₂O)H₂PO₄, the average O-P-O angle is 109.39(15)°. scirp.org In a modification of diammonium hydrogen phosphate, one P-O bond in the PO₄ tetrahedron is notably longer than the other three, which is characteristic of an O₃P(OH) group. iucr.org

CompoundP-O Bond Distances (Å)O-P-O Bond Angles (°)Key Findings
Barium dihydrogenomonophosphate (Ba(H₂PO₄)₂)Mean P-O: 1.54 Å biointerfaceresearch.comNot specified in provided text.Two independent PO₄ tetrahedra are present. biointerfaceresearch.com
(C₇H₉N₂O)H₂PO₄1.496(2) to 1.568(3) Å scirp.orgAverage: 109.39(15)° scirp.orgThe longest P-O distances (1.563(3) and 1.568(3) Å) are associated with protonated oxygen atoms (P-OH). scirp.org
Diammonium hydrogen phosphate ((NH₄)₂(HPO₄)) (new modification)One P-O bond is longer than the other three. iucr.orgNot specified in provided text.Typical geometry for an O₃P(OH) group. iucr.org

Hydrogen Bonding Networks and Supramolecular Assemblies

Hydrogen bonds are the cornerstone of the supramolecular chemistry of hydron;phosphate compounds, dictating the assembly of individual ions into extended, stable, three-dimensional networks.

The solid-state structures of hydrogen phosphate salts are extensively stabilized by a network of hydrogen bonds. The acidic protons of the hydrogen phosphate anions (H₂PO₄⁻ or HPO₄²⁻) act as hydrogen bond donors to oxygen atoms on adjacent phosphate groups, forming strong O-H…O interactions. These interactions can link the anions into chains, layers, or more complex three-dimensional frameworks. researchgate.netresearchgate.net

In compounds containing nitrogenous cations, such as ammonium (B1175870) or protonated organic amines, N-H…O hydrogen bonds provide a crucial link between the cationic and anionic components. iucr.org For instance, in a new modification of diammonium hydrogen phosphate, the PO₄ and NH₄ tetrahedra are held together by both O-H…O and N-H…O hydrogen bonds. iucr.org Similarly, in the structure of bis(2-aminoanilinium) hydrogen phosphate, N-H…O hydrogen bonds bridge the organic cations and the hydrogen phosphate anions. nih.gov The interplay of these hydrogen bonds results in robust, often layered, inorganic-organic hybrid structures. scirp.orgnih.gov The strength of these interactions can vary, with some O-H…O bonds being notably short and strong, indicating significant charge transfer. acs.orgnih.gov

In hydrated hydrogen phosphate salts, water molecules are not merely occupying voids but are integral to the structural integrity. They participate extensively in the hydrogen-bonding network, acting as bridges between anions, between cations and anions, or between ions and other water molecules. rsc.orgnih.gov

Intercalation and Layered Structures Involving Hydrogen Phosphate Anions

The ability of certain host materials to incorporate guest species into their interlayer space is known as intercalation. Hydrogen phosphate anions can be intercalated into layered host structures, most notably Layered Double Hydroxides (LDHs). LDHs consist of positively charged brucite-like layers, with charge-compensating anions and water molecules residing in the interlayer region. jst.go.jp

The intercalation of dihydrogen phosphate (H₂PO₄⁻) or hydrogen phosphate (HPO₄²⁻) anions into LDHs can be achieved through ion-exchange methods. uni-konstanz.deresearchgate.net This process typically results in an expansion of the interlayer spacing (basal spacing), which can be observed by X-ray diffraction. researchgate.netscispace.com The nature of the intercalated phosphate anion (i.e., H₂PO₄⁻ vs. HPO₄²⁻) can be influenced by the pH of the synthesis environment. mdpi.com These phosphate-intercalated LDHs create two-dimensional nanostructured materials where the anionic phosphate species are confined within the galleries of the inorganic host layers, potentially leading to novel properties and applications. researchgate.netscispace.com

Mechanistic Studies of Protonated Phosphate Reactivity and Catalysis

Hydrolysis Mechanisms of Phosphate (B84403) Monoesters and Other Phosphate Esters

The hydrolysis of phosphate esters is a fundamental biological reaction, and its mechanism is significantly influenced by the protonation state of the phosphate group. stanford.eduresearchgate.net The reactivity of phosphate monoesters, in particular, demonstrates a strong dependence on pH, with the protonated monoanionic form reacting much more rapidly than the dianionic form. stanford.eduresearchgate.net

Influence of Protonation State on Reaction Pathways (Concurrent vs. Sequential)

The mechanism of phosphate ester hydrolysis can be broadly categorized as either concurrent or sequential. researchgate.net In a concurrent mechanism , the breaking of the bond between the attacking water molecule's oxygen and its proton (Oa-H) and the breaking of the bond between the phosphorus and the leaving group oxygen (P-Ol) occur simultaneously. researchgate.net In a sequential mechanism , these two bond-breaking events happen at different stages of the reaction. researchgate.net

The nature of the leaving group also dictates the reaction pathway. Phosphate monoesters with a poor leaving group tend to exhibit more concurrent characteristics. researchgate.net Conversely, replacing a strong nucleophilic leaving group with a weaker one can shift the mechanism from sequential to concurrent. longdom.org In triphosphate hydrolysis, protonation of the leaving group can decrease its nucleophilic strength, favoring a mechanism where the P-Ol bond breaks before the Oa-H bond. researchgate.net However, this is not possible for phosphate monoesters as their leaving groups cannot be protonated in the same manner. researchgate.netlongdom.org

Studies on the hydrolysis of aryl phosphate monoesters have shown that dianions with very good leaving groups react faster than their corresponding monoanions. However, as the leaving group becomes poorer (higher pKa), the hydrolysis of the monoanion becomes faster due to the protonation of the leaving group by the proton from the phosphoryl group. frontiersin.org

Characterization of Transition States and Determination of Activation Energies

The transition state in phosphate ester hydrolysis is the highest energy point along the reaction coordinate, and its structure provides insight into the mechanism. For phosphate monoesters, kinetic isotope effect (KIE) studies suggest a loose, dissociative transition state with significant bond cleavage to the leaving group. stanford.eduresearchgate.net This is in contrast to the tighter transition states observed for diesters and triesters. stanford.edu

Theoretical calculations have been instrumental in characterizing these transition states and activation energies. acs.orgpsu.edu For the hydrolysis of dimethyl phosphate, ab initio calculations show that the reaction proceeds through a pentacovalent phosphorane transition state, with the attack by the hydroxide (B78521) ion being the rate-determining step. psu.edu In the gas phase, stable phosphorane intermediates are not typically observed. psu.edu The inclusion of electron correlation in these calculations can lower the calculated activation barrier significantly. psu.edu For the neutral hydrolysis of phosphate diesters, a two-step mechanism with the formation of a pentacoordinate phosphorane intermediate has been proposed, with activation free energies of 31.8 and 1.9 kcal mol⁻¹ for the first and second steps, respectively. researchgate.net

Interactive Table: Activation Parameters for Acyclic and Cyclic Phosphate Hydrolysis

Compound Calculation Level Activation Enthalpy (kcal/mol)
Dimethyl phosphate (DMP) MP2/6-31+G* 84.8 psu.edu

Proton Transfer Processes Involving Phosphate Species

Proton transfer is a fundamental process in the reactivity of phosphate species, influencing everything from simple hydrolysis to complex enzymatic catalysis.

Fundamental Mechanisms of Proton Transfer in Aqueous and Confined Environments

In aqueous solutions, proton transfer involving phosphate can occur through different mechanisms. One is a direct transfer from the attacking water molecule to the phosphate. longdom.org Another is an indirect transfer, or proton relay, where a mediating water molecule or a protein residue facilitates the proton movement. longdom.org Direct proton transfer can sometimes hinder the breaking of the P-Ol bond by placing an excess positive charge on the phosphate reaction center. longdom.org

The environment can significantly impact proton transfer mechanisms. In confined environments, such as within mineral structures or enzyme active sites, the properties of water can be altered. mdpi.com These environments can exhibit low water activity, which can be favorable for phosphorylation reactions that are otherwise thermodynamically constrained by water. mdpi.com Confined water can also facilitate efficient proton transfer through the Grotthuss mechanism, a process that might have been a precursor to the specialized proton channels in modern cells. mdpi.com Neat liquid phosphoric acid, for example, has a very high intrinsic proton conductivity due to the formation of extended, polarized hydrogen-bonded chains that facilitate coupled proton motion. researchgate.netresearchgate.net

Enzymatic Catalysis of Proton Transfer with Phosphate-Containing Substrates

Enzymes that catalyze reactions involving phosphate-containing substrates often employ sophisticated proton transfer mechanisms. researchgate.netnih.gov Triosephosphate isomerase (TIM), for instance, catalyzes the interconversion of D-glyceraldehyde 3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP) through a proton transfer reaction. researchgate.netnih.govnih.gov The enzyme's active site contains catalytic residues, like glutamate, that act as a base to abstract a proton from the substrate. pnas.org The substrate's phosphate group itself plays a crucial role, with its binding energy being used to drive conformational changes in the enzyme that create an optimal environment for catalysis. nih.gov

In some enzymes, the terminal phosphate group of the substrate can act as the proton donor in the final step of the reaction. nih.gov Protein tyrosine phosphatases (PTPs) utilize a general acid to protonate the leaving group oxygen at the transition state, facilitating P-O bond fission. nih.gov The degree of proton transfer in the transition state can vary depending on the substrate. For substrates with poor leaving groups, protonation of the leaving group is often ahead of P-O bond cleavage. nih.gov

Phosphate as a General Acid-Base Catalyst

Inorganic phosphate (Pi) and its conjugate acids can act as general acid-base catalysts in both enzymatic and non-enzymatic reactions. nih.gov The pKa values of the conjugate acids of phosphate and diphosphate (B83284) are comparable to those of amino acid side chains like glutamate, aspartate, and histidine, which commonly function as general acid-base catalysts in enzymes. nih.gov

In enzymatic reactions, the phosphate group of a cofactor or the substrate itself can participate in catalysis. For example, in L-serine dehydratase, the phosphate group of the pyridoxal (B1214274) phosphate (PLP) cofactor first acts as a general base to abstract a proton and later as a general acid to donate a proton, facilitating the elimination of a water molecule. nih.gov Similarly, in some terpenoid cyclases, the diphosphate group of the substrate is positioned to act as a general base for proton abstraction. nih.gov

In organic synthesis, derivatives of phosphoric acid are used as Brønsted acid-Brønsted base catalysts. nih.gov For instance, a BINOL-derived phosphoric acid can function as a general acid to protonate a reactant and subsequently as a general base to deprotonate a reaction intermediate. nih.gov The ability of the phosphate group to both donate and accept protons makes it a versatile catalyst in a wide range of chemical transformations.

Roles in Prebiotic Chemistry and Facilitation of Selective Transformations

The central role of phosphate in contemporary biochemistry, particularly in energy transfer, genetic material, and cellular structure, strongly suggests its importance in the emergence of life. researchgate.net In prebiotic chemistry, protonated phosphate species are believed to have been crucial in guiding the formation of essential biomolecules. Phosphate can act as a general acid-base catalyst, a pH buffer, and a chemical buffer, thereby facilitating selective chemical reactions in neutral aqueous environments. researchgate.net Research has indicated that prebiotic pathways for synthesizing nucleotides, amino acids, and other core metabolites could have been controlled and facilitated by the presence of phosphate. researchgate.net

A significant challenge for prebiotic phosphorylation is the high activity of water, which favors hydrolysis of activated phosphate compounds over the desired phosphorylation of organic molecules. nih.gov A plausible solution to this problem on the early Earth involves physicochemical wet-dry cycles. nih.gov In this scenario, activated phosphate sources, such as a potential ATP analog like imidazole (B134444) phosphate, could accumulate in an aqueous environment. As the environment dries, the reduced activity of water allows for the efficient transfer of the phosphate group to organic building blocks. nih.govchemrxiv.org

The reactivity of phosphate esters also varies significantly with their structure. Phosphodiesters, the backbone of DNA, are notably stable against hydrolysis, a property essential for the long-term storage of genetic information. mdpi.com In contrast, phosphate monoesters are considerably more reactive and are proposed to have been key intermediates in early metabolic pathways. researchgate.net The hydrolysis of these monoesters often proceeds through a dissociative transition state that resembles a metaphosphate ion (PO₃⁻), highlighting a reactive pathway available before the evolution of complex enzymes. researchgate.net Furthermore, studies suggest that simple organocatalysts, such as histidyl peptides, could have acted as precursors to modern enzymes, catalyzing phosphorylation reactions and demonstrating a plausible system for the production of phosphorylated compounds on the early Earth. nih.govchemrxiv.org

Mechanisms of Enzyme-Mediated Catalysis and Transition State Stabilization by Phosphate Interactions

Enzymes achieve remarkable rate accelerations by lowering the activation energy of a reaction, primarily by stabilizing the high-energy transition state. slideshare.net In many biochemical reactions, interactions with phosphate moieties on substrates or cofactors are fundamental to this catalytic power. A key mechanism is electrostatic catalysis, where the enzyme's active site provides a network of stabilizing interactions for charged intermediates. wou.eduwou.edu The negatively charged phosphate groups of a substrate like ATP are often stabilized through hydrogen bonds and ionic interactions with positively charged amino acid residues and metal ions. wou.edupnas.org

The catalytic mechanism of phosphagen kinases, such as arginine kinase, provides a clear example. The enzyme's active site precisely aligns the substrates, ATP and arginine, for reaction. pnas.org Furthermore, positively charged arginine residues within the active site, along with a magnesium ion (Mg²⁺), interact with the oxygen atoms of ATP's phosphate groups. pnas.org These interactions polarize the phosphorus atom, making it more susceptible to nucleophilic attack, and stabilize the negative charge that develops on the phosphate group during the transition state. pnas.org

Similarly, protein tyrosine phosphatases (PTPs) utilize general acid catalysis to facilitate the cleavage of a phosphate group from a tyrosine residue. nih.gov The enzyme provides a proton to the oxygen atom of the leaving group, which reduces the pKa of the leaving group and stabilizes the transition state as the phosphorus-oxygen bond breaks. nih.gov Studies using substrate analogs that mimic the physiological substrates of PTPs confirm that these enzymes function by stabilizing a loose transition state with significant leaving group protonation, rather than fundamentally altering the reaction pathway. nih.gov The binding energy derived from these non-covalent interactions is substantial; for instance, in enzymes like triosephosphate isomerase, the interactions between the enzyme and the substrate's phosphodianion group contribute approximately 12 kcal/mol of stabilization to the transition state. nih.gov

Radical Reactions Involving Hydrogen Phosphate Radicals

Hydrogen phosphate radicals are reactive chemical species that can participate in various oxidation reactions. Phosphate radicals can exist in different protonation states depending on the pH of the solution: H₂PO₄• is favored in acidic conditions (pH 3-4), the hydrogen phosphate radical HPO₄⁻• is predominant at neutral to basic pH (pH 7-9), and the phosphate radical anion PO₄²⁻• exists at high pH (pH 12). osti.gov These radicals can be generated in the laboratory through methods such as the photolysis of peroxodiphosphate (P₂O₈⁴⁻). nih.gov

The reactivity of these radicals varies with their protonation state, with the general order of oxidative capability being SO₄⁻• > H₂PO₄• > HPO₄⁻• > PO₄²⁻•. iaea.org The fully protonated form, H₂PO₄•, is typically 4 to 10 times more reactive than HPO₄⁻• and PO₄²⁻•. osti.gov

The mechanism of reaction depends on the substrate. Studies using flash-photolysis have shown that when reacting with aliphatic amino acids and peptides, the hydrogen phosphate radical (HPO₄⁻•) acts by abstracting a hydrogen atom from the alpha-carbon of the amino acid. nih.govresearchgate.net This contrasts with the sulfate (B86663) radical (SO₄⁻•), which tends to react via electron transfer from the carboxylate group of the amino acid. nih.govresearchgate.net The rate constants for hydrogen abstraction by phosphate radicals from aliphatic compounds can range from approximately 10⁵ M⁻¹s⁻¹ for less reactive substrates like 2-methyl-2-propanol to 10⁸ M⁻¹s⁻¹ for more reactive ones like 2-propanol. osti.gov Reactions with aromatic compounds are often much faster, with rate constants exceeding 10⁹ M⁻¹s⁻¹, and are thought to occur through a one-electron transfer mechanism to the inorganic radical. osti.gov

Radical SpeciesTypical pHRelative ReactivityPrimary Reaction Mechanism with Aliphatic Peptides
H₂PO₄• 3-4HighHydrogen Abstraction
HPO₄⁻• 7-9ModerateHydrogen Abstraction nih.govresearchgate.net
PO₄²⁻• 12LowHydrogen Abstraction

Phosphorylation Mechanisms in Biochemical Processes

Phosphorylation, the addition of a phosphoryl group (PO₃²⁻) to a molecule, is a fundamental and ubiquitous post-translational modification that regulates a vast array of cellular processes, including signal transduction, metabolism, and cell division. assaygenie.comstudysmarter.co.uk This process is dynamic and reversible, controlled by the opposing actions of protein kinases, which catalyze the addition of phosphate groups, and protein phosphatases, which remove them. thermofisher.com The most common donor of the phosphate group in these reactions is adenosine (B11128) triphosphate (ATP). thermofisher.com

The general mechanism of protein phosphorylation involves the nucleophilic attack of a hydroxyl group on an amino acid side chain (most commonly serine, threonine, or tyrosine) on the terminal (gamma) phosphate of an ATP molecule. thermofisher.comcreative-proteomics.com This phosphoryl transfer is typically facilitated by a divalent metal ion, usually Mg²⁺, which coordinates with the beta and gamma phosphate groups of ATP. thermofisher.com This coordination lowers the negative charge density, making the gamma phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack. thermofisher.com

In cellular metabolism, ATP is generated through three primary phosphorylation mechanisms:

Substrate-Level Phosphorylation : This process involves the direct transfer of a phosphate group from a high-energy phosphorylated compound (the substrate) to adenosine diphosphate (ADP), forming ATP. libretexts.org It occurs in the cytoplasm during glycolysis and in the mitochondria during the citric acid cycle. A classic example is the transfer of a phosphate from phosphoenolpyruvate (B93156) (PEP) to ADP, catalyzed by pyruvate (B1213749) kinase. libretexts.org

Oxidative Phosphorylation : This is the primary mechanism for ATP production in most aerobic organisms. libretexts.org It takes place in the inner mitochondrial membrane and involves the transfer of electrons from reduced coenzymes, such as NADH and FADH₂, through a series of protein complexes known as the electron transport chain. The energy released during this electron transport is used to pump protons across the membrane, creating an electrochemical gradient that drives ATP synthase to produce ATP. assaygenie.comlibretexts.org

Photophosphorylation : This mechanism is exclusive to photosynthetic organisms and occurs in the chloroplasts of plants or the membranes of photosynthetic bacteria. libretexts.org It is similar to oxidative phosphorylation in that it uses an electron transport chain and a proton gradient to power ATP synthase. However, the initial energy source is light, which excites chlorophyll (B73375) molecules, initiating the flow of electrons. libretexts.org

Phosphorylation TypeEnergy SourceLocationKey Features
Substrate-Level High-energy phosphorylated moleculeCytoplasm & MitochondriaDirect transfer of Pᵢ from a substrate to ADP. libretexts.org
Oxidative Chemical energy from oxidation of NADH, FADH₂Inner Mitochondrial MembraneATP synthesis is coupled to electron transport. assaygenie.comlibretexts.org
Photophosphorylation Light EnergyChloroplasts / Photosynthetic MembranesATP synthesis is coupled to light-driven electron transport. libretexts.org

Interactions of Protonated Phosphate Species with Diverse Chemical Systems

Inorganic Matrix Interactions

Adsorption and Complexation on Metal Oxides and Hydroxides (e.g., Goethite, Ferric Oxide)

The interaction of protonated phosphate (B84403) species with metal oxides and hydroxides, such as goethite (α-FeOOH) and ferric oxide (Fe₂O₃), is a critical process in various environmental and industrial systems. This interaction is predominantly characterized by adsorption and the formation of surface complexes.

The adsorption of phosphate onto these iron oxyhydroxides is a complex process influenced by factors like pH, ionic strength, and the specific crystalline structure of the metal oxide. dep.state.pa.us Generally, phosphate adsorption is favorable in acidic to neutral conditions and tends to decrease as the pH becomes more alkaline. dep.state.pa.usvliz.be This pH dependence is linked to the surface charge of the metal oxide and the speciation of phosphate in solution. At lower pH values, the surface of iron oxides is typically positively charged, facilitating the attraction of negatively charged phosphate ions.

The primary mechanism of phosphate binding to iron oxide surfaces is through ligand exchange , where phosphate ions replace surface hydroxyl groups (–OH) or water molecules. researchgate.netnih.gov This results in the formation of inner-sphere complexes, where there is a direct covalent bond between the phosphate and the iron atoms on the surface. researchgate.net Spectroscopic studies, particularly using ³¹P NMR and infrared spectroscopy, have provided significant insights into the nature of these surface complexes. researchgate.netresearchgate.net

Research has shown that phosphate ions predominantly form bidentate binuclear complexes on goethite and other iron oxides. researchgate.netresearchgate.net In this configuration, two of the oxygen atoms of the phosphate ion coordinate to two different surface iron (Fe³⁺) ions, creating a stable Fe-O-P-O-Fe bridge. researchgate.net This bidentate binding is observed across a range of pH values and phosphate concentrations. researchgate.net The formation of these inner-sphere complexes is a key reason for the strong sequestration of phosphate by iron oxides in soils and sediments. mdpi.com

In addition to direct adsorption, the interaction can also involve precipitation of iron phosphate phases on the mineral surface, especially at higher phosphate concentrations. mdpi.com The process can be viewed as a continuum from surface complexation to surface precipitation.

The following table summarizes key findings from various studies on the adsorption of phosphate on iron oxides:

Iron OxideAdsorption MechanismDominant Surface ComplexKey Findings
Goethite (α-FeOOH) Ligand exchange, Inner-sphere complexationBidentate binuclear (Fe-O-P-O-Fe)Phosphate replaces surface hydroxyls to form a stable bridging complex. researchgate.netresearchgate.net Adsorption is pH-dependent, generally decreasing with increasing pH. vliz.be
Ferric Oxide (Fe₂O₃) / Hematite Ligand exchange, Inner-sphere complexationMonodentate and Bidentate complexesThe formation of monodentate or bidentate complexes can depend on environmental conditions like pH. nih.govresearchgate.net
Amorphous Ferric Hydroxide (B78521) Ligand exchange, PrecipitationBidentate binuclearExhibits high phosphate adsorption capacity due to its large surface area. dep.state.pa.usresearchgate.net

Formation Mechanisms of Hydroxyapatite (B223615) and Related Calcium Phosphates

The formation of hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] and other calcium phosphate (CaP) minerals is a complex process significantly influenced by the presence and concentration of protonated phosphate species in solution. rsc.orgnih.gov In physiological and many aqueous environments, the dominant orthophosphate species are dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻). rsc.org These protonated ions are crucial precursors in the initial stages of CaP nucleation and growth. rsc.orgucl.ac.uk

The formation of hydroxyapatite often proceeds through a series of precursor phases. One widely studied pathway involves the initial formation of amorphous calcium phosphate (ACP) . ucl.ac.uk This amorphous phase is composed of small, nanometer-sized clusters, often referred to as Posner's clusters, which have a chemical formula of Ca₉(PO₄)₆. ucl.ac.uk Computational studies suggest that these initial clusters can incorporate protonated phosphate groups, especially in neutral solutions. ucl.ac.uk

The aggregation of these Posner's clusters leads to the formation of larger ACP particles. rsc.org These ACP particles are metastable and tend to transform into more crystalline and stable phases over time, such as octacalcium phosphate (OCP) or directly to hydroxyapatite. nih.gov The presence of protonated phosphate species is particularly important at the surface of newly formed bone mineral, which is in contact with physiological fluids. rsc.org

The pH of the solution plays a pivotal role in determining which calcium phosphate phase will form. nih.govscispace.com This is directly linked to the speciation of phosphate. In more acidic conditions, phases like dicalcium phosphate dihydrate (DCPD, CaHPO₄·2H₂O), also known as brushite, are more likely to form, as the HPO₄²⁻ ion is more abundant. nih.gov As the pH increases, the concentration of the fully deprotonated phosphate ion (PO₄³⁻) increases, favoring the formation of the less soluble and more stable hydroxyapatite. nih.gov

The transformation of precursor phases to hydroxyapatite can involve hydrolysis reactions. For instance, OCP can hydrolyze to form hydroxyapatite. It has been proposed that the initial precipitates in bone formation may be OCP, which then converts to apatite.

Key steps in the formation of hydroxyapatite involving protonated phosphates can be summarized as:

Nucleation of Precursor Clusters: Calcium ions interact with protonated phosphate ions (H₂PO₄⁻ and HPO₄²⁻) to form initial prenucleation clusters. ucl.ac.ukscispace.com

Formation of Amorphous Calcium Phosphate (ACP): These clusters aggregate to form amorphous calcium phosphate particles, which may contain significant amounts of protonated phosphate. rsc.orgucl.ac.uk

Transformation to Crystalline Phases: ACP transforms into more stable crystalline phases like octacalcium phosphate (OCP) or directly into hydroxyapatite. This transformation often involves the deprotonation of the phosphate groups. nih.gov

The process is dynamic, and the specific pathway and resulting mineral phase are highly dependent on local conditions such as pH, temperature, and the presence of other ions or organic molecules. scispace.com

Intercalation Phenomena in Layered Double Hydroxides

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of anionic clays (B1170129) with a unique layered structure. This structure consists of positively charged brucite-like layers and an interlayer region containing anions and water molecules. This architecture makes them excellent hosts for the intercalation of various anions, including protonated phosphate species.

The primary mechanisms for the uptake of phosphate by LDHs are:

Ion Exchange: Anions present in the interlayer space of the LDH can be exchanged with phosphate ions from the surrounding solution. acs.orgscielo.br

Electrostatic Attraction: The positively charged layers of the LDH attract the negatively charged phosphate anions. acs.org

Ligand Exchange: Phosphate ions can also interact with the hydroxyl groups on the surface of the LDH layers through ligand exchange. acs.org

The specific protonated form of phosphate that is intercalated depends on the pH of the solution. The basal spacing of the LDH, which is the distance between adjacent layers, can change upon intercalation, providing evidence for the incorporation of phosphate into the interlayer region. scielo.br Different orientations of the intercalated phosphate anions (perpendicular, inclined, or planar) can result in varying basal spacing values. scielo.br

Once intercalated, the phosphate can be released back into the environment, making LDHs potential candidates for slow-release fertilizers. rsc.orgresearchgate.net The release of phosphate is often triggered by the presence of other anions in the solution, such as carbonate, which can exchange with the intercalated phosphate. scielo.br The release kinetics can be influenced by factors like the composition of the LDH layers and the pH of the surrounding medium. rsc.orgresearchgate.net

Research has shown that phosphate-intercalated LDHs can have complex compositions, with some phosphate reacting with the metal cations within the layers to form other phases, such as K-struvite in the case of MgAl-LDH. rsc.org This highlights the intricate nature of the interactions between phosphate and LDH materials.

Organic and Biomolecular Interactions

Complexes with DNA Phosphate Backbone Groups

The negatively charged phosphodiester backbone of DNA is a primary site for interactions with various molecules, including those capable of forming complexes with protonated phosphate species. reading.ac.uk While the phosphate groups in the DNA backbone are typically deprotonated at physiological pH, interactions with certain molecules can involve proton transfer or the binding of already protonated species. acs.orgresearchgate.net

A significant class of molecules that interact with the DNA phosphate backbone are polyamines and certain drugs. For instance, the terminal amidine groups of minor groove binders like distamycin and netropsin (B1678217) are basic and become protonated, allowing them to form ionic interactions with the negatively charged DNA phosphodiester backbone. atdbio.com Similarly, the amino groups on the sugar moieties of anthracycline antibiotics like doxorubicin (B1662922) and daunorubicin (B1662515) can be protonated, leading to ionic interactions with the DNA phosphate backbone. atdbio.com These electrostatic interactions help to anchor the molecules to the DNA, facilitating other binding modes like intercalation or groove binding. atdbio.com

The interaction between the basic amino acid side chains of proteins and the DNA phosphate backbone is fundamental to the formation of protein-DNA complexes. acs.org The basic groups of lysine (B10760008) and arginine are protonated at physiological pH and can form strong, salt-bridge interactions with the deprotonated phosphate groups of DNA. acs.org Computational studies have shown that for lysine and arginine, the proton transfer from the phosphate group to the basic side chain is an intrinsic property and does not necessarily require a solvent. acs.org In the case of histidine, which has a pKa closer to neutral, the presence of water molecules can facilitate the proton transfer and the formation of an ion-pair linkage with the DNA phosphate group. acs.org

Furthermore, some compounds can induce cleavage of the DNA phosphate backbone. For example, enediyne antitumor antibiotics interact with the minor groove of DNA and, upon activation, generate radicals that cleave the phosphate backbone. atdbio.com

A unique mode of interaction has been observed with certain polynuclear platinum complexes, termed the "phosphate clamp." rsc.orgacs.org These complexes exhibit a high selectivity for the phosphate oxygens of the DNA backbone, forming bidentate hydrogen-bonding interactions without covalent binding, intercalation, or groove binding. acs.org This demonstrates a specific recognition of the phosphate groups mediated by non-covalent forces.

Enzyme-Phosphoester Interactions and Active Site Binding Analysis

Enzymes that catalyze reactions involving phosphate esters, such as kinases, phosphatases, and phosphodiesterases, rely on specific interactions within their active sites to bind and orient their substrates for catalysis. nih.govnih.gov The binding of protonated or charged phosphate groups is a critical aspect of these interactions.

The active sites of these enzymes are often rich in positively charged or hydrogen-bond donor residues (like arginine and lysine) that can interact favorably with the negatively charged phosphate groups of substrates. nih.govacs.org These interactions are crucial for several reasons:

Substrate Positioning: They correctly orient the substrate within the active site for the chemical reaction to occur. nih.gov

Transition State Stabilization: They can stabilize the developing negative charge on the phosphoryl group in the transition state of phosphoryl transfer reactions, thereby accelerating the reaction rate. nih.govufl.edu

Electrostatic Destabilization of the Ground State: In some cases, these interactions can destabilize the ground state of the enzyme-substrate complex, contributing to catalysis. nih.gov

The binding of a phosphate group to an enzyme's active site can induce conformational changes in the enzyme. However, for highly efficient enzymes like alkaline phosphatase, studies have shown that the structural changes upon phosphate binding can be minimal, suggesting a pre-organized and rigid active site. nih.govresearchgate.net

The analysis of enzyme-phosphoester interactions often involves a combination of techniques:

X-ray Crystallography: Provides a static, high-resolution picture of how a phosphate-containing ligand or inhibitor is bound in the active site.

NMR Spectroscopy: Can be used to probe the structure and dynamics of enzyme-ligand complexes in solution. nih.gov

Mutagenesis: Systematically replacing amino acid residues in the active site and measuring the effect on binding and catalysis can identify key residues involved in phosphate interactions. nih.gov

Chemical Modification of Phosphate Esters: Replacing one of the oxygen atoms in a phosphate ester with sulfur (thiophosphate) or a methyl group can be used to probe the importance of specific hydrogen bonding or electrostatic interactions. nih.govacs.org

For example, in the case of alkaline phosphatase, the catalytic mechanism involves the formation of a covalent phospho-enzyme intermediate, which is subsequently hydrolyzed to release inorganic phosphate (Pi). nih.gov The dissociation of the non-covalent enzyme-phosphate complex is the rate-limiting step at alkaline pH. nih.gov The active site contains key residues that interact with the phosphate group throughout this process.

The following table summarizes different types of enzyme-phosphoester interactions:

Interaction TypeDescriptionRole in Catalysis
Direct Interaction Non-covalent bonding to a phosphate ester group that is directly undergoing nucleophilic substitution. nih.govStabilization of the transition state, charge neutralization. nih.govufl.edu
Indirect Interaction Non-covalent bonding to a phosphate ester group that is not the site of the chemical reaction. nih.govSubstrate positioning, electrostatic destabilization of the ground state. nih.gov
Covalent Intermediate Formation of a temporary covalent bond between the enzyme (e.g., via a serine residue) and the phosphate group.Part of the catalytic cycle for some enzymes like alkaline phosphatase. nih.gov

The study of these interactions is fundamental to understanding enzyme mechanisms and for the design of specific enzyme inhibitors.

Catalytic Roles in Stereoinversion of Succinimide (B58015) Residues in Peptides/Proteins

Protonated phosphate species, particularly the dihydrogen phosphate ion (H₂PO₄⁻) and the hydrogen phosphate ion (HPO₄²⁻), play a significant catalytic role in the non-enzymatic stereoinversion of succinimide residues in peptides and proteins. mdpi.comresearchgate.net This process is relevant to aging and age-related diseases like cataracts and Alzheimer's, as it leads to the formation of biologically uncommon D-aspartic acid (D-Asp) and D-β-Asp residues from their L-isomers. mdpi.commdpi.com While the formation of these isomers is non-enzymatic, it requires a catalyst to proceed at physiological temperatures due to high activation barriers. mdpi.comresearchgate.netnih.govresearchgate.net

Computational studies using density functional theory (DFT) have elucidated the mechanisms by which phosphate ions facilitate this stereoinversion.

Catalysis by Dihydrogen Phosphate (H₂PO₄⁻): The H₂PO₄⁻ ion is a primary catalyst at physiological pH. mdpi.com It functions as a proton-transfer mediator to catalyze the enolization of the succinimide intermediate, which is the key step in its racemization. mdpi.comresearchgate.net In this mechanism, the phosphate ion simultaneously accepts a proton from the α-carbon of the aminosuccinyl (Asu) residue and donates one of its own protons to the carbonyl oxygen atom of the residue. mdpi.com This concerted action leads to the formation of an enol intermediate, where the Cα atom becomes sp²-hybridized and planar. mdpi.com The resulting complex between the enol form and H₂PO₄⁻ exists in a very flat intermediate region on the potential energy surface, allowing for easy conversion to its mirror-image structure, thus completing the racemization. mdpi.com The calculated activation barrier for this enolization is approximately 18.8 kcal·mol⁻¹, which is consistent with experimental activation energies for Asp racemization, supporting the viability of this catalytic pathway. mdpi.com

Catalysis by Hydrogen Phosphate (HPO₄²⁻): The hydrogen phosphate ion (HPO₄²⁻) can also effectively catalyze the stereoinversion of the succinimide intermediate. mdpi.comresearchgate.net Its mechanism involves abstracting a proton from the asymmetric α-carbon of the succinimide residue to form a resonance-stabilized enolate intermediate. mdpi.comresearchgate.net The resulting dihydrogen phosphate ion (H₂PO₄⁻) remains bound to the enolate. mdpi.com In the rate-determining step, a water molecule donates a proton to the enolate intermediate on the side opposite to the bound phosphate, resulting in the inverted carbon atom configuration. mdpi.comresearchgate.net This mechanism has been termed an "unsymmetrical SE1" or "pseudo-SE2" mechanism. mdpi.comresearchgate.net The calculated activation barrier for this pathway is around 90 kJ·mol⁻¹ (approx. 21.5 kcal·mol⁻¹), which aligns with the slow in vivo reaction rates observed. mdpi.com

These computational models, often using molecules like N-acetyl-L-aspartyl-N'-methylamide (Ace-Asp-NHMe) as a stand-in for a peptide-bound residue, have been crucial in demonstrating that phosphate ions are strong candidates for being the in vivo catalysts for the stereoinversion of succinimide intermediates. mdpi.comresearcher.lifenih.gov

CatalystProposed MechanismKey IntermediateCalculated Activation BarrierModel Compound
Dihydrogen Phosphate (H₂PO₄⁻)Proton-transfer mediator for enolization. mdpi.comEnol mdpi.com18.8 kcal·mol⁻¹ mdpi.comAce-Asu-Nme mdpi.com
Hydrogen Phosphate (HPO₄²⁻)Proton abstraction to form enolate, followed by proton donation from water. mdpi.comEnolate mdpi.com~90 kJ·mol⁻¹ (~21.5 kcal·mol⁻¹) mdpi.comSuccinimide capped by acetyl and NCH₃ groups mdpi.com

Interactions with Small Peptides and Amino Acids, Including Radical-Mediated Reactions

Protonated phosphate species interact with small peptides and amino acids through various mechanisms, including radical-mediated oxidation and non-covalent binding that influences peptide structure.

Radical-Mediated Reactions: The hydrogen phosphate radical (HPO₄•⁻) is a reactive species that can oxidize amino acids and peptides. nih.govconicet.gov.ar Studies using flash-photolysis to generate HPO₄•⁻ (from the photolysis of P₂O₈⁴⁻ at pH 7.1) have investigated its kinetics and mechanisms of reaction with peptides containing glycine, alanine, tyrosine, and tryptophan. nih.govconicet.gov.arresearchgate.net

The primary mechanism for the reaction of the HPO₄•⁻ radical with aliphatic amino acids and peptides is hydrogen abstraction from the α-carbon atom. nih.govconicet.gov.arresearchgate.net This is in contrast to the sulfate (B86663) radical (SO₄•⁻), which tends to react via electron transfer from the carboxylate group. researchgate.net The reactivity of peptides is generally higher than that of their constituent free amino acids, highlighting the influence of the peptide bond. conicet.gov.ar

In the case of peptides containing aromatic residues like tyrosine and tryptophan, the HPO₄•⁻ radical participates in their oxidation, leading to the formation of specific intermediate species. nih.govresearchgate.net For instance, the oxidation of Gly-Tyr and Tyr-Gly by HPO₄•⁻ results in the formation of a phenoxyl radical. researchgate.netconicet.gov.ar Similarly, the oxidation of tryptophan-containing peptides like Gly-Trp and Trp-Gly by HPO₄•⁻ leads to the detection of radical cations or their deprotonated forms as intermediates. nih.govconicet.gov.ar

RadicalSubstrate TypePrimary Reaction MechanismResulting Species/Intermediates
Hydrogen Phosphate (HPO₄•⁻)Aliphatic Peptides (Gly, Ala)H-abstraction from α-carbon. nih.govresearchgate.netα-carbon radical
Aromatic Peptides (Tyr, Trp)Oxidation nih.govPhenoxyl radical (from Tyr), Radical cations (from Trp). researchgate.netconicet.gov.ar

Other Interactions: Beyond radical reactions, phosphate ions engage in non-covalent interactions that can significantly affect peptide structure and function. Diphosphate (B83284) and dihydrogen phosphate radicals have been shown to react with peptides. researchgate.net The binding of phosphate anions to intrinsically disordered peptides can stabilize specific conformations. acs.org Conversely, repulsive interactions can also occur; studies with designed β-hairpin peptides have shown that placing a phosphorylated amino acid near a tryptophan residue can destabilize the structure due to repulsive forces. nih.gov In prebiotic chemistry research, a rationally designed cyclic peptide, c(RPDDHR), was shown to catalyze the formation of a new amide bond, a reaction that is dependent on the presence of pyrophosphate, suggesting a fundamental role for peptide-phosphate interactions in the origins of life. nih.gov

Metal Ion Complexation with Phosphate Ligands and Crown Ethers

The complexation of metal ions, particularly alkali metal cations (Li⁺, Na⁺, K⁺), is a well-established function of macrocyclic compounds like crown ethers. britannica.com These cyclic polyethers have a central cavity lined with oxygen atoms that can coordinate with a cation, forming a stable complex. nih.gov The selectivity of a crown ether for a particular metal ion is primarily determined by the relative sizes of the cation and the ether's cavity. britannica.com

For example:

12-Crown-4 is selective for Li⁺. britannica.com

15-Crown-5 is selective for Na⁺. britannica.com

18-Crown-6 provides an excellent fit for K⁺. britannica.com

A cation that is too large for the cavity, such as Cs⁺ with 18-crown-6, may form a 1:2 complex where the ion is sandwiched between two crown ether molecules. britannica.com

Phosphate anions play a crucial role in systems involving metal-crown ether complexes. The complex formed between a metal cation and a neutral crown ether carries a net positive charge. researchgate.net For this complex to be extracted into a less polar, organic solvent, a counter-anion is required to ensure charge neutrality. Phosphate anions (e.g., H₂PO₄⁻, HPO₄²⁻) can serve as this counter-ion, pairing with the [Metal-Crown]⁺ complex. The efficiency of complexation and extraction can be studied using techniques such as conductometric methods and picrate (B76445) extraction. nih.govtdl.org The formation of these ion-pair complexes is fundamental to applications like solvent extraction and the transport of ions across membranes.

Hydration Shell Interactions with Surrounding Water Molecules

Protonated phosphate species, especially the dihydrogen phosphate anion (H₂PO₄⁻), exhibit distinct and dynamic hydration structures in aqueous environments. aip.orgnih.govaip.org The arrangement of water molecules in the hydration shells around these ions has been extensively studied through theoretical methods, including ab initio molecular dynamics (AIMD) simulations, and experimental techniques like infrared photodissociation (IRMPD) and 2D-IR spectroscopy. aip.orgrsc.orgaip.org

Key characteristics of the H₂PO₄⁻ hydration shell include:

Structure and Coordination: Molecular dynamics simulations suggest a pronounced first hydration shell around the dihydrogenphosphate ion consisting of approximately 20 water molecules. researchgate.net These water molecules form strong hydrogen bonds with the anion. aip.org Computational studies on microhydrated clusters, H₂PO₄⁻(H₂O)n, show that the two terminal P=O groups are hydrated before the two P-OH groups due to stronger hydrogen bonding interactions at the P=O sites. researchgate.netberkeley.edu The P-O(H) bond distance is influenced by hydrogen bonding; it decreases if the OH group donates a proton to a water molecule and increases if the oxygen accepts a hydrogen bond from water. researchgate.net

Dynamics: The hydration shells are not static. Ultrafast 2D-IR spectroscopy reveals that the shells undergo extremely rapid structural fluctuations on a sub-300 femtosecond timescale. aip.orgnih.gov High-frequency librations of the water molecules in the hydration shell lead to significant homogeneous broadening of the phosphate vibrational signatures, indicating that the water network around the ion is highly mobile and fluctuating. aip.org AIMD simulations of H₂PO₄⁻(H₂O) clusters show that the water molecules can undergo large-amplitude motion even at low internal temperatures, highlighting the dynamic nature of the ion-water interaction. rsc.org

Energetics and Bonding: The hydrogen bonds between H₂PO₄⁻ and its surrounding water molecules are stronger than those in bulk water. aip.org This is evidenced by a slight reduction in the H₂PO₄⁻⋯H₂O distances compared to bulk water. aip.org The interaction is strong enough to impose order that extends to a second and even a weak third solvation shell. aip.org The complexity of the interactions, even in a monohydrated cluster, can lead to pronounced anharmonic effects in the vibrational spectra, which require advanced computational models for accurate interpretation. rsc.orgrsc.org

PropertyFindingMethod/Source
First Hydration Shell Size~20 water molecules for H₂PO₄⁻. researchgate.netMolecular Dynamics Simulation researchgate.net
Preferential Hydration SitesThe two terminal P=O groups are hydrated before the P-OH groups. researchgate.netberkeley.eduAb Initio Molecular Dynamics berkeley.edu
Hydration Shell DynamicsUltrafast structural fluctuations (sub-300 fs). aip.orgnih.gov2D-IR Spectroscopy aip.org
Hydrogen Bond StrengthH₂PO₄⁻⋯H₂O hydrogen bonds are stronger than bulk water-water bonds. aip.orgMolecular Dynamics Simulation aip.org
Spectroscopic FeaturesLarge-amplitude motion of water leads to complex, anharmonic vibrational spectra. rsc.orgIRMPD Spectroscopy & AIMD rsc.org

Environmental Speciation and Biogeochemical Cycling of Phosphate Mechanistic Focus

Mechanisms of Phosphate (B84403) Sorption, Retention, and Mobility in Soils

Phosphate retention in soils is a critical process that governs its availability to plants and its potential for transport into water systems. mdpi.com This retention is broadly controlled by two primary mechanisms: adsorption, which is the binding of phosphate ions to the surface of soil particles, and precipitation, the formation of distinct solid phosphate mineral phases. mdpi.comnih.gov When phosphate concentrations are low, adsorption onto crystalline clay compounds, sesquioxides, or carbonates is the dominant process. mdpi.com At higher concentrations, precipitation with metal cations becomes more significant. mdpi.com

The speciation and adsorption of phosphate in soils are intricately controlled by a combination of soil pH, the types of minerals present, and the quantity and quality of soil organic matter.

Soil pH: Soil pH is a master variable controlling phosphate availability. intelseed.ca The optimal pH range for phosphorus availability is generally between 6.0 and 7.0. intelseed.ca In acidic soils (low pH), phosphate tends to bind strongly with aluminum (Al) and iron (Fe) compounds, making it less available for plant uptake. mdpi.comintelseed.ca As pH increases, the negative charge on the surfaces of iron and aluminum oxides increases, leading to electrostatic repulsion and decreased phosphate adsorption. mdpi.com However, in alkaline soils (high pH), phosphate readily precipitates with calcium (Ca), again reducing its availability. mdpi.comintelseed.ca Consequently, many soils exhibit a minimum phosphate solubility between pH 5.5 and 7.0. diva-portal.org

Soil Mineralogy: The mineral composition of a soil dictates its capacity to adsorb phosphate. scielo.br Iron and aluminum oxides, such as goethite, hematite, and gibbsite, are primary contributors to phosphate adsorption, especially in acidic environments where they form inner-sphere surface complexes. mdpi.commdpi.comscielo.brscielo.br The high specific surface area of poorly crystalline Fe and Al oxides, like ferrihydrite, makes them particularly effective at binding phosphate. scielo.br In calcareous soils, carbonate minerals play a more significant role in immobilizing phosphate through surface precipitation under alkaline conditions. mdpi.comnih.gov Layered silicate minerals, such as kaolinite and montmorillonite, also contribute to phosphate sorption. mdpi.commdpi.com

Soil Organic Matter (SOM): The effect of organic matter on phosphate sorption is complex and can be contradictory. mdpi.com On one hand, organic molecules can compete with phosphate for the same adsorption sites on mineral surfaces, thereby blocking these sites and increasing phosphate mobility and availability. nih.govmdpi.comaces.edu Mineralization of organic matter also releases plant-available forms of phosphorus. aces.edu On the other hand, SOM can form stable complexes with iron and aluminum, which can inhibit their crystallization. researchgate.net This results in a greater presence of poorly crystalline oxides with a high capacity to adsorb phosphate. researchgate.net In some cases, organic matter can act as a bridge, forming metal–SOM-P complexes. mdpi.comfrontiersin.org

Table 1: Summary of Factors Influencing Phosphate Adsorption in Soils

Factor Effect on Phosphate Adsorption Predominant Mechanism
Low Soil pH (Acidic) Increases adsorption Forms strong bonds with aluminum and iron oxides (e.g., gibbsite, goethite). mdpi.comintelseed.ca
High Soil pH (Alkaline) Decreases adsorption, increases precipitation Reduced binding to oxides; precipitation with calcium to form calcium phosphates. mdpi.comintelseed.ca
Iron & Aluminum Oxides High adsorption capacity Formation of inner-sphere surface complexes on mineral surfaces like goethite and gibbsite. mdpi.comscielo.br
Clay Minerals Moderate adsorption capacity Ligand exchange at mineral edges. mdpi.com
Carbonate Minerals High precipitation potential Surface precipitation in alkaline conditions. mdpi.com
Organic Matter Variable (can increase or decrease) Competes for sorption sites (increases mobility) or forms organo-metal complexes that bind P. nih.govaces.eduresearchgate.net

The reaction between phosphate and soil particles is a dynamic process involving both sorption (binding) and desorption (release). The kinetics of these processes are often biphasic, characterized by an initial rapid phase followed by a much slower, long-term reaction. semanticscholar.orgchemijournal.com

Sorption Kinetics: Phosphate adsorption typically reaches equilibrium within hours to days. mdpi.comsemanticscholar.org The initial rapid stage, often complete within minutes to a few hours, is attributed to adsorption onto easily accessible external surfaces of soil particles. nih.gov The subsequent slow stage can continue for an extended period and is thought to involve the diffusion of phosphate into the interior of soil aggregates and micropores, a process known as intra-particle diffusion. mdpi.comsemanticscholar.orgresearchgate.net The kinetics of phosphate adsorption are often well-described by the pseudo-second-order kinetic model. semanticscholar.orgnih.gov Studies have shown adsorption equilibrium can be reached in approximately 750 minutes. mdpi.comsemanticscholar.org

Desorption Kinetics: The release of adsorbed phosphate back into the soil solution is known as desorption. This process is crucial for replenishing the soil solution with phosphate as it is taken up by plants. mdpi.com Desorption is often not fully reversible, a phenomenon called hysteresis, where the amount of phosphate desorbed is less than what was initially adsorbed under the same conditions. mdpi.comchemijournal.com The release of phosphate is generally a slower process than its initial adsorption. researchgate.net This slow desorption is often diffusion-controlled, as phosphate ions move from within soil aggregates to the surface before being released into the solution. chemijournal.comresearchgate.net The rate and extent of desorption are influenced by factors such as soil pH and the concentration of other ions in the soil solution. researchgate.netscielo.br

Table 2: Kinetic Models for Phosphate Adsorption in Soil

Kinetic Model Description Relevance to Phosphate Sorption
Pseudo-First-Order Assumes the rate of adsorption is proportional to the number of available sites. nih.gov Often used, but generally provides a less accurate fit than the pseudo-second-order model for the entire process. nih.gov
Pseudo-Second-Order Assumes the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons. nih.gov Frequently provides the best fit for experimental data, suggesting that chemisorption is a key mechanism. semanticscholar.orgnih.gov
Intra-particle Diffusion Describes adsorption as a multi-stage process, with diffusion within the pores of the adsorbent as a potential rate-limiting step. mdpi.comnih.gov Helps to explain the slow, long-term phase of phosphate sorption in soils. mdpi.comresearchgate.net

Precipitation Phenomena of Metal Phosphates in Natural and Engineered Systems

In addition to surface adsorption, phosphate is removed from aqueous solutions through precipitation, forming solid mineral phases with various metal cations. This is a dominant mechanism in environments with high concentrations of both phosphate and reactive cations, such as in fertilized soils or wastewater treatment systems. mdpi.com

In neutral to alkaline systems, calcium and magnesium are the primary cations that precipitate with phosphate. mdpi.com

Precipitation Pathways: The precipitation of calcium and magnesium phosphates is highly dependent on pH and the relative concentrations of the ions. nih.govresearchgate.net In many cases, the initial precipitate is an unstable, amorphous phase, such as amorphous calcium phosphate (ACP). rsc.orgresearchgate.net This precursor phase can then transform over time into more stable crystalline forms. researchgate.net Computer modeling and experimental results show that at pH values below approximately 6.5 and at lower phosphate concentrations, calcium phosphate precipitation tends to dominate. nih.govresearchgate.net At pH values above 6.5 and at higher phosphate concentrations, both calcium and magnesium phosphate precipitation occur. nih.govresearchgate.net Magnesium can inhibit the crystallization of calcium phosphate, leading to the formation of amorphous precipitates. researchgate.netrruff.info

Modeling: Thermodynamic computer models, such as the Joint Expert Speciation System (JESS), can be used to predict the distribution of different salt species that form and the precipitation patterns under varying pH and phosphate levels. nih.govresearchgate.net These models help to understand the complex interplay of ions in solution and predict which solid phases are likely to form under specific environmental conditions. uq.edu.au

One of the most significant precipitation reactions for phosphate immobilization is the formation of hydroxyapatite (B223615) [Ca₅(PO₄)₃(OH)].

Hydroxyapatite is a highly stable and insoluble calcium phosphate mineral that represents a long-term sink for phosphorus in many soil and aquatic environments. mdpi.com Its formation is particularly favored in alkaline conditions, where it can be induced by the presence of soluble calcium, which may be released from the exchange sites of layered silicate minerals like vermiculite and biotite. mdpi.comsemanticscholar.org The precipitation of hydroxyapatite is a key mechanism for phosphate retention in calcareous soils and is often the final, most stable product of calcium phosphate transformations. mdpi.comnih.govmdpi.com The process begins with the formation of amorphous calcium phosphate, which then slowly transforms into the more crystalline and stable hydroxyapatite phase. researchgate.netacs.org

Evolution of Phosphorus Speciation with Depth in Soil Profiles

The chemical form, or speciation, of phosphorus changes significantly with depth in a soil profile, reflecting the influence of long-term pedogenic (soil-forming) processes such as weathering, organic matter accumulation, and leaching. nsf.govresearchgate.net

Topsoil (A Horizon): The upper soil horizons are characterized by the accumulation of organic matter from decaying plants and animals. nsf.gov Consequently, a significant portion of phosphorus in the topsoil exists as organic phosphorus (Po). nsf.govresearchgate.net Inorganic phosphorus in this layer is often dominated by forms adsorbed to iron and aluminum oxides [(Fe + Al)–Pi]. nsf.gov Primary minerals like apatite are often depleted in the topsoil due to weathering. researchgate.net

Subsoil (B Horizon): In the B horizon, organic matter content typically decreases. This layer is often a zone of accumulation for minerals leached from above. Due to stronger weathering and lower organic inputs, the dominant form of phosphorus is typically inorganic, bound to iron and aluminum minerals [(Fe + Al)–Pi]. nsf.gov Calcium-bound inorganic P (Ca-Pi) is generally negligible in this horizon. nsf.gov

Deep Soil (C Horizon): The C horizon consists of less weathered parent material. nsf.gov Here, the influence of biological and intense chemical weathering processes is diminished. As a result, the phosphorus speciation is dominated by the primary mineral forms present in the parent rock, most commonly apatite (a calcium phosphate). nsf.govresearchgate.net The proportion of (Fe + Al)–Pi decreases with depth, while Ca-Pi increases, reflecting the decreasing intensity of chemical weathering. nsf.gov

Table 3: Typical Distribution of Phosphorus Forms in a Soil Profile

Soil Horizon Depth Dominant P Forms Key Processes
A Horizon (Topsoil) Surface Organic P (Po), Fe/Al-bound P Organic matter accumulation, biological cycling, weathering of primary minerals. nsf.govresearchgate.net
B Horizon (Subsoil) Intermediate Fe/Al-bound P Leaching from above, strong chemical weathering, lower organic matter. nsf.gov
C Horizon (Parent Material) Deep Calcium-bound P (Apatite) Dominated by parent rock mineralogy, less weathering. nsf.govresearchgate.net

Advanced Methodological Approaches in Protonated Phosphate Research

Integrated Computational and Experimental Strategies for Comprehensive Understanding

A holistic understanding of protonated phosphates is best achieved by combining computational modeling with experimental validation. This integrated approach provides insights that neither method could offer alone.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for exploring the mechanisms of phosphate (B84403) interactions at the atomic level. longdom.org DFT calculations, for instance, have been instrumental in elucidating the preference for specific deprotonation pathways in chiral phosphoric acid-catalyzed reactions. acs.orgresearchgate.net These studies reveal that an internal deprotonation, assisted by the chiral phosphate, is a key factor in achieving high enantioselectivity. acs.org

MD simulations complement these quantum mechanical calculations by providing a dynamic picture of how protonated phosphate species behave over time, particularly in complex systems like biological membranes. pnas.org For example, simulations have been used to investigate the hydrolysis reactions of phosphate-containing compounds, showing how protonation of phosphate groups can facilitate the breaking of P-O bonds. longdom.org These computational models can predict reaction pathways and energy barriers, which can then be tested and refined through experimental work. longdom.orgpnas.org

Experimentally, a range of techniques are employed to validate and inform computational models. The synergy between computation and experiment is crucial for building accurate and predictive models of protonated phosphate behavior. longdom.orgacs.org

Synchrotron-Based Techniques for High-Resolution Structural and Electronic Characterization

Synchrotron light sources provide exceptionally bright and focused X-ray beams, enabling a suite of powerful techniques for characterizing protonated phosphate materials with high resolution.

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is particularly valuable. mdpi.comaip.org These techniques can probe the local atomic and electronic structure around phosphorus and associated metal ions. For example, Ga K-edge XAS has been used to determine that gallium ions are octahedrally coordinated in antimicrobial gallium-doped phosphate-based glasses. aip.org

Micro-X-ray fluorescence (µ-XRF) and µ-XANES are used to map the spatial distribution and speciation of phosphorus in heterogeneous samples like soils. nih.govchemrxiv.org These techniques have been successfully applied to identify different forms of phosphate, such as calcium phosphates and iron-sorbed phosphates, providing critical information for understanding phosphorus fate and transport in the environment. nih.gov The high brilliance of synchrotron radiation is often necessary to obtain a sufficient signal-to-noise ratio, especially for samples with low phosphorus concentrations. nih.gov

Advanced Spectroscopic Techniques for Detailed Mechanistic Insights

A variety of advanced spectroscopic techniques are employed to gain detailed mechanistic insights into the behavior of protonated phosphates. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P solid-state NMR, is a powerful tool for investigating the molecular environment of phosphate species. acs.orgresearchgate.net It has been used to study the mechanisms of phosphate sorption on mineral surfaces, such as aluminum hydroxides. acs.orgresearchgate.net By analyzing the ³¹P chemical shifts, researchers can distinguish between different surface complexes, such as bidentate binuclear and monodentate mononuclear inner-sphere complexes. researchgate.net

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the bonding within phosphate species. researchgate.netmdpi.com These techniques can be used to identify specific phosphate functional groups and to study how they interact with their environment. For instance, Raman spectroscopy has been used to observe changes in the peak positions and intensities of phosphate-adsorbed materials, confirming the ligand exchange mechanism during adsorption. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) is another surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms at the surface of a material. mdpi.com XPS has been instrumental in confirming the presence and oxidation state of elements like iron in phosphate-adsorbing materials. mdpi.com

Microscopy and Imaging Techniques for Surface Characterization of Phosphate-Containing Materials

Microscopy and imaging techniques are essential for visualizing the morphology and surface features of phosphate-containing materials at various length scales.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and morphology of materials. mdpi.comsapub.org When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition maps of the surface. rsc.org

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer higher magnification and resolution, allowing for the visualization of the internal structure and crystal lattice of materials. sapub.org Selected Area Electron Diffraction (SAED), performed within a TEM, can be used to determine the crystallographic structure of individual nanoparticles. sapub.org

Scanning Transmission X-ray Microscopy (STXM) is a powerful technique that combines the high spatial resolution of microscopy with the chemical sensitivity of X-ray absorption spectroscopy. researchgate.net By tuning the X-ray energy to specific absorption edges (e.g., Ca L₂,₃- and P L₂,₃-edges), STXM can be used to map the distribution of different chemical species and even determine parameters like the Ca/P ratio in Ca-phosphate materials at the nanoscale. researchgate.net

Focused Ion Beam (FIB) coupled with SEM (FIB-SEM) is an advanced technique that allows for site-specific cross-sectioning and 3D imaging of materials. nih.gov This has proven valuable in studying the interaction of cells with calcium phosphate substrates, revealing microstructural changes and degradation mechanisms at a level of detail not previously possible. nih.gov

Electrochemical and Solution-Phase Techniques for Speciation and Transport Studies

Electrochemical and solution-phase techniques are crucial for understanding the speciation of protonated phosphates in aqueous environments and their transport properties.

The speciation of phosphate in solution is highly dependent on pH. wikipedia.orgresearchgate.net As the pH changes, the dominant species shifts between phosphoric acid (H₃PO₄), dihydrogen phosphate (H₂PO₄⁻), hydrogen phosphate (HPO₄²⁻), and phosphate (PO₄³⁻). wikipedia.orgnih.govacs.org Understanding this pH-dependent speciation is critical for processes like electrochemical phosphate removal and recovery. nih.govacs.org

Electrochemical methods, such as capacitive deionization (CDI) and flow-electrode capacitive deionization (FCDI), are being investigated for their potential in removing and recovering phosphate from water. nih.govacs.org The efficiency of these processes is strongly influenced by the charge of the dominant phosphate species, and therefore by the pH of the solution. nih.govacs.org Studies have shown that phosphate removal rates are significantly higher at lower pH values where the monovalent H₂PO₄⁻ is the dominant species. nih.gov

Ion-selective electrodes and various chromatographic techniques are used to measure the concentrations of different phosphate species in solution, providing the data needed to model and optimize these electrochemical processes. acs.org

Future Research Directions and Unexplored Avenues for Protonated Phosphate Species

Development of Multi-Scale Modeling Approaches for Complex Phosphate (B84403) Systems

A significant frontier in understanding protonated phosphates lies in the development and refinement of multi-scale modeling techniques. These computational methods are crucial for bridging the gap between the quantum mechanical behavior of phosphate ions and the macroscopic properties of the complex systems they inhabit.

Recent studies have highlighted discrepancies between current computational models, such as the AMBER force field (AFF), and experimental observations of phosphate interactions. For instance, research on phosphate···π contacts in RNA U-turn motifs revealed that the AFF underestimates the stabilizing interaction energies compared to high-level quantum-chemical methods. nih.govacs.org The models also predicted larger-than-observed distances between the phosphate oxygen atoms and the nucleobase. nih.govchemrxiv.orgresearchgate.net These inaccuracies are thought to stem from a combination of factors, including the lack of polarization in the force field and overestimated Lennard-Jones radii for certain atoms. nih.govacs.org

Future research must focus on creating more accurate force fields and integrating quantum mechanics/molecular mechanics (QM/MM) approaches. chemrxiv.org This will enable more precise predictions of:

Interaction Energies: Accurately calculating the energetics of phosphate binding in enzyme active sites and at mineral-water interfaces.

Structural Dynamics: Modeling the dynamic behavior of phosphate groups in biomolecules like RNA and DNA, which is critical for understanding their function. nih.govacs.org

Mechanical Properties: Predicting the mechanical properties of composite materials, such as novel calcium phosphate cements (CPCs) used in bone repair, where interactions between the phosphate matrix and additives like gelatin microspheres and hydroxyapatite (B223615) whiskers determine the material's strength and biocompatibility. researchgate.net

Comparison of Modeling Approaches for Phosphate Systems

Modeling TechniqueStrengthsIdentified Limitations in Phosphate ModelingReference
AMBER Force Field (AFF)Computationally efficient for large systems (e.g., classical MD simulations).Underestimates phosphate···π stabilization; predicts stretched contact distances; lacks polarization. nih.govacs.orgchemrxiv.org
Quantum Mechanics (QM) / Double-Hybrid DFTHigh accuracy for electronic structure and interaction energies.Computationally expensive, limiting its use to smaller model systems. nih.govchemrxiv.org
QM/MM Hybrid MethodsBalances accuracy (QM for the active site) and efficiency (MM for the environment).The accuracy depends heavily on the interface between the QM and MM regions. chemrxiv.org

Discovery and Design of Novel Catalytic Functions of Phosphate Anions

Phosphate anions are not merely structural components; they are active participants in catalysis. Their ability to exist in various protonation states allows them to act as proton donors, acceptors, and electrostatic catalysts. gonzaga.edu While their role in biological catalysis is well-documented, significant opportunities exist for discovering and engineering new catalytic functions.

In enzymatic reactions, specific phosphate groups within a substrate can be crucial for catalysis. For example, in the DNA repair enzyme Uracil (B121893) DNA Glycosylase (UNG), the phosphate group at the +1 position relative to the uracil base is vital for stabilizing the transition state, whereas the +2 phosphate is primarily involved in ground-state binding. nih.govnih.gov Understanding these precise roles through further kinetic and structural studies can inform the design of novel enzyme inhibitors or engineered enzymes with new catalytic activities.

Beyond biocatalysis, phosphate anions are being explored in materials science for photocatalysis. Studies on titanium dioxide (TiO₂) have shown that adsorbed phosphate anions can influence catalytic activity. rsc.org While they were found to be detrimental to phenol (B47542) degradation on pure rutile TiO₂, they became beneficial when the rutile was doped with platinum. rsc.org This suggests a complex interplay between the phosphate, the catalyst surface, and co-catalysts. Future research should focus on:

Designing Metal-Organic Frameworks (MOFs): Using phosphate anions as templates to create MOFs with tailored catalytic properties. For instance, silver-chalcogenide cluster-based MOFs induced by phosphate anions have shown promise as dual-functional catalysts for detoxifying chemical warfare agent simulants. rsc.org

Surface Modification: Systematically studying how the protonation state and concentration of adsorbed phosphates on metal oxide surfaces can be tuned to control catalytic selectivity and efficiency. rsc.orgusda.gov

Electrocatalysis: Investigating the role of phosphate as a proton-accepting anion in water oxidation catalysis, where it has been shown to incorporate into cobalt-based catalyst films, influencing their structure and redox properties. scispace.com

Advanced Characterization of Transient Species and Reaction Intermediates

Many critical processes involving phosphates proceed through short-lived, transient intermediates that are difficult to detect and characterize. Developing and applying advanced analytical techniques is essential to capture these fleeting species and build a complete mechanistic understanding of phosphate reactivity.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a powerful tool. A specialized 31P solid-state NMR technique successfully identified a unique protonated phosphate (HPO₄²⁻) group in bone mineral that is distinct from those found in common synthetic calcium phosphates like brushite or octacalcium phosphate. nih.gov This finding highlights that the local chemical environment in biogenic minerals can be unique and requires sophisticated methods to be fully understood. nih.gov

Future research will benefit greatly from time-resolved and in-situ characterization methods to study dynamic processes:

Cryogenic and DNP-Enhanced NMR: Combining techniques like dynamic nuclear polarization (MAS-DNP) with cryogenic freeze-quenching can trap and enhance signals from transient species. This approach has been used to identify amorphous calcium phosphate (ACP) rich in acidic orthophosphate ions as the first nucleating solid phase during the formation of hydroxyapatite. chemrxiv.orgchemrxiv.org

Time-Resolved Spectroscopy: Using pulsed laser techniques, such as photoacoustic spectroscopy, to study the formation and decay kinetics of transient defects in phosphate-containing crystals like potassium dihydrogen phosphate (KDP). semanticscholar.org

X-ray Absorption Fine Structure (XAFS): Applying synchrotron-based XAFS to distinguish between different phosphate protonation states in both solid and aqueous samples, which can reveal subtle changes in structural disorder and bonding. acs.org

31P NMR Kinetic Studies: Tracking reactions in real-time, as demonstrated in the study of ethephon (B41061) degradation, where a transient oxaphosphetane intermediate, the active inhibitor of butyrylcholinesterase, was identified and its kinetics were monitored. nih.gov

Advanced Techniques for Characterizing Phosphate Species

TechniqueApplication ExampleKey FindingReference
Differential Cross-Polarization Solid-State NMRCharacterizing phosphate in bone mineral.Identified a unique HPO₄²⁻ species not present in synthetic calcium phosphates. nih.gov
Freeze-Quenched 43Ca MAS-DNP NMRStudying hydroxyapatite formation.Captured and characterized transient amorphous calcium phosphate intermediates. chemrxiv.orgchemrxiv.org
Photoacoustic SpectroscopyInvestigating defects in KDP crystals.Characterized transient defects produced by UV radiation and studied their decay kinetics. semanticscholar.org
31P NMR Kinetic AnalysisMonitoring ethephon degradation.Observed and assigned a transient peak to the active oxaphosphetane inhibitor. nih.gov

Interdisciplinary Research Integrating Fundamental Phosphate Chemistry with Broader Biological and Environmental Challenges

The future of phosphate research is inherently interdisciplinary. The fundamental chemistry of protonated phosphates is the linchpin connecting fields as diverse as astrobiology, materials science, environmental remediation, and medicine.

Astrobiology and the Origin of Life: Understanding how phosphorus, produced in stars, became concentrated in the biosphere and incorporated into essential molecules like DNA, RNA, and ATP is a central question. amazon.comroutledge.com Research into the chemistry of phosphorus compounds under various astrophysical conditions is crucial for unraveling the chemical evolution that may have led to life. taylorfrancis.com

Environmental Science and Resource Recovery: Phosphates are essential nutrients but also major pollutants causing eutrophication. Developing selective adsorbents, such as functional hydrogels, that can capture phosphate from wastewater and later release it on demand for use as fertilizer is a key sustainability goal. unirioja.esacs.org This requires a deep understanding of the interactions between protonated phosphate species and polymer functional groups at different pH values. acs.org

Materials Science and Medicine: The development of proton-conducting materials based on metal phosphates for applications in fuel cells and sensors is an active area of research. mdpi.com In medicine, the design of biocompatible calcium phosphate composites for bone regeneration requires integrating knowledge of materials science, chemistry, and cell biology. researchgate.net

Future progress will depend on collaborative efforts that bridge these disciplines. For example, insights from fundamental studies on phosphate adsorption mechanisms can inform the design of better environmental remediation technologies. usda.gov Similarly, understanding the role of protonated phosphates in biomineralization can lead to new strategies for creating advanced biomaterials. nih.gov This integrated approach, which connects fundamental chemical principles to large-scale challenges, will drive the most impactful discoveries in the science of protonated phosphate species. amazon.comresearchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying phosphate concentrations in aqueous environmental samples, and how should data discrepancies be addressed?

  • Methodology : Use spectrophotometric assays (e.g., molybdenum-blue method) to measure orthophosphate . Calculate concentrations via regression analysis of absorbance standards and report with 95% confidence intervals . For discrepancies between dissolved reactive phosphorus (DRP) and total phosphate, account for matrix effects (e.g., organic interference, particulate release during filtration) and validate with acid digestion for total phosphate .
  • Data Interpretation : Compare results against literature values for similar ecosystems (e.g., lakes: 27–885 pM PO₄³⁻ ). Use statistical tools (standard deviation, ANOVA) to resolve contradictions arising from methodological variability .

Q. How can researchers design experiments to study hydron transfer mechanisms in phosphate-containing enzymatic systems, such as triosephosphate isomerase (TIM)?

  • Experimental Design : Employ isotopic labeling (e.g., D₂O) to track hydron migration between oxygen atoms in the enediolate phosphate intermediate . Use mutagenesis (e.g., His95 replacements) to isolate catalytic residues and analyze kinetics via stopped-flow spectroscopy .
  • Validation : Cross-reference results with X-ray crystallography or NMR to confirm structural roles of active-site loops in hydron transfer efficiency .

Advanced Research Questions

Q. What interdisciplinary strategies are critical for assessing global phosphate sustainability, and how can conflicting data from geological, economic, and ecological studies be reconciled?

  • Methodology : Combine geospatial mining data (reserve estimates), life-cycle assessments (fertilizer production), and eutrophication models to forecast supply-demand gaps . Use complex systems science to integrate variables like regulatory policies and climate change impacts .
  • Data Synthesis : Address contradictions (e.g., overestimated reserves vs. environmental depletion) by applying probabilistic modeling and sensitivity analysis . Prioritize peer-reviewed meta-analyses over single-source datasets .

Q. How do catalytic efficiencies of synthetic phosphate-binding molecules compare to enzymatic systems, and what experimental metrics should be prioritized?

  • Experimental Approach : Measure binding affinities (Kd) and transition-state stabilization via kinetic isotope effects (KIEs) for synthetic catalysts . Benchmark against TIM’s catalytic proficiency (kcat/KM ~ 10⁹ M⁻¹s⁻¹) .
  • Validation : Use isothermal titration calorimetry (ITC) for thermodynamic profiling and DFT calculations to map reaction pathways .

Q. What are the best practices for formulating hypothesis-driven research questions on phosphate cycling in novel environmental contexts?

  • Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define scope . For example: “How does permafrost thaw alter phosphate bioavailability in Arctic freshwater systems?”
  • Literature Integration : Conduct systematic reviews using Boolean search strategies (e.g., “phosphate AND Arctic AND bioavailability NOT agricultural”) . Identify gaps via citation mapping of key papers (e.g., Hudson et al., 2000 ).

Methodological Challenges & Solutions

Q. How should researchers address variability in phosphate recovery rates during sample preparation for ICP-MS or colorimetric assays?

  • Protocol Optimization : Pre-treat samples with pH adjustment (6–7) to minimize hydrolysis of polyphosphates . Include spike-and-recovery experiments to quantify matrix effects .
  • QA/QC : Use matrix-matched standards (e.g., urine, soil extracts) for calibration and report recovery percentages alongside raw data .

Q. What computational tools are effective for modeling phosphate speciation in heterogeneous biological systems?

  • Tools : Utilize PHREEQC for aqueous speciation modeling or molecular dynamics (MD) simulations to study phosphate-protein interactions . Validate predictions with synchrotron-based XANES for oxidation-state analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.